4-Acetamidobenzaldehyde
Description
Significance as an Organic Building Block in Advanced Synthesis
4-Acetamidobenzaldehyde is a significant organic building block due to the reactivity of its functional groups. The aldehyde group can readily participate in various reactions such as oxidation to form 4-acetamidobenzoic acid, reduction to yield 4-acetamidobenzyl alcohol, and nucleophilic substitution to create a diverse range of derivatives. This reactivity allows for its use in the construction of more complex molecules. It is a key component in the synthesis of Schiff bases and heterocyclic compounds like benzimidazoles and benzothiazoles. The presence of both the acetamido and aldehyde groups on the aromatic ring provides a scaffold that can be chemically modified to achieve desired properties in the final products, which have applications in pharmaceuticals, agrochemicals, and materials science.
Role in Intermediates for Complex Molecular Architectures
The structure of this compound makes it an ideal intermediate for the synthesis of complex molecular architectures. Its derivatives have been explored for various biological activities. For instance, researchers have synthesized derivatives of this compound that exhibit potential as anti-Alzheimer's agents by inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes critical in neurotransmission. researchgate.net Furthermore, its derivatives have shown antioxidant properties and the ability to bind to DNA. researchgate.net The synthesis of these complex molecules often involves multi-step reactions where this compound provides a foundational structure that is further elaborated. The ability to form imines and acylhydrazones through reactions with primary amines or hydrazides, respectively, is particularly useful in creating larger, functional molecules. nih.gov
Historical Context of Research and Development
The synthesis of this compound is typically achieved through the acetylation of 4-aminobenzaldehyde (B1209532). A common method involves reacting 4-aminobenzaldehyde with acetic anhydride (B1165640) in the presence of glacial acetic acid. Historically, the purification of this compound has been achieved by recrystallization from water. chemicalbook.comchemicalbook.com Early research, such as that by Hodgson & Beard in 1927, documented the characterization of its derivatives, like the 4-nitrophenylhydrazone. chemicalbook.comchemicalbook.com Over the years, research has focused on optimizing the synthesis process to achieve higher yields and purity. The ongoing investigation into its derivatives for various applications, particularly in medicinal chemistry, highlights the compound's enduring importance in scientific research. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | nih.gov |
| Molecular Weight | 163.17 g/mol | nih.gov |
| Appearance | Light yellow crystalline powder | chemicalbook.com |
| Melting Point | 148-153 °C (lit.) | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 384.3°C at 760 mmHg | chemnet.com |
| Density | 1.216 g/cm³ | chemnet.com |
| IUPAC Name | N-(4-formylphenyl)acetamide | nih.gov |
| CAS Number | 122-85-0 | nih.gov |
Synonyms for this compound
| Synonym | Source |
| 4'-Formylacetanilide | nih.gov |
| p-Acetamidobenzaldehyde | nih.gov |
| N-(4-formylphenyl)acetamide | nih.gov |
| 4-(Acetylamino)benzaldehyde | nih.gov |
| p-Formylacetanilide | chemnet.com |
| Micotiazone | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-formylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(12)10-9-4-2-8(6-11)3-5-9/h2-6H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLUWKYNZNXSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059546 | |
| Record name | Acetamide, N-(4-formylphenyl)- | |
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Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-85-0 | |
| Record name | 4-Acetamidobenzaldehyde | |
| Source | CAS Common Chemistry | |
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| Record name | 4-Acetaminobenzaldehyde | |
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| Record name | 4-Acetamidobenzaldehyde | |
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| Record name | 4-Acetamidobenzaldehyde | |
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| Record name | Acetamide, N-(4-formylphenyl)- | |
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| Record name | 4'-formylacetanilide | |
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Synthetic Methodologies and Reaction Pathways of 4 Acetamidobenzaldehyde
Established Synthetic Routes
Traditional methods for synthesizing 4-acetamidobenzaldehyde have been well-documented and are characterized by their reliability and scalability. These routes typically involve oxidation or condensation reactions.
Oxidation Pathways: 4-Acetaminobenzyl Alcohol as Precursor
A primary and straightforward method for the synthesis of this compound is the oxidation of 4-acetaminobenzyl alcohol. This reaction is a fundamental transformation in organic chemistry, where an alcohol is converted to an aldehyde. libretexts.orgsavemyexams.com A variety of oxidizing agents can be employed for this purpose, including chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid, or potassium dichromate (K₂Cr₂O₇) in an acidic medium. libretexts.orgsavemyexams.com Milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are particularly suitable for this conversion as they can selectively oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.org More modern and less toxic reagents like Dess-Martin periodinane (DMP) also effectively facilitate this transformation. openstax.org
The general mechanism for oxidation with chromium(VI) reagents involves the formation of a chromate (B82759) ester from the alcohol and the chromium reagent. This is followed by an E2-like elimination step where a base removes a proton from the carbon bearing the hydroxyl group, leading to the formation of the aldehyde and a reduced chromium species. openstax.org
Table 1: Common Oxidizing Agents for the Conversion of 4-Acetaminobenzyl Alcohol to this compound
| Oxidizing Agent | Description |
| Chromic Acid (H₂CrO₄) | A strong oxidizing agent, often prepared in situ. |
| Potassium Dichromate (K₂Cr₂O₇) | A common and effective oxidizing agent used in acidic conditions. savemyexams.com |
| Pyridinium Chlorochromate (PCC) | A milder reagent that selectively oxidizes primary alcohols to aldehydes. libretexts.org |
| Dess-Martin Periodinane (DMP) | A modern, less toxic alternative to chromium-based reagents. openstax.org |
| TEMPO/Copper System | A catalyst system that uses air as the oxidant for a greener approach. sigmaaldrich.com |
Condensation Reactions: Reaction of 4-Aminobenzaldehyde (B1209532) with Acetic Anhydride (B1165640)
Another established route to this compound involves the condensation reaction between 4-aminobenzaldehyde and acetic anhydride. rsc.orguobaghdad.edu.iq In this process, the amino group of 4-aminobenzaldehyde acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of a molecule of acetic acid to form the stable amide bond, yielding this compound. This reaction is often carried out in the presence of a base or can be autocatalytic. The reaction is typically exothermic and upon completion, the product can be precipitated by pouring the reaction mixture into water. rsc.org
A related synthesis involves the acetylation of p-aminobenzaldehyde, which can be prepared from p-nitrotoluene. rsc.orgorgsyn.org The crude p-aminobenzaldehyde can be dissolved in boiling acetic anhydride, and upon dilution with water, the desired this compound separates out. orgsyn.org
Advanced and Green Chemistry Synthesis Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced approaches focus on principles of green chemistry, such as atom economy, and the reduction or elimination of hazardous reagents and solvents.
Atom-Economical Benzylic C(sp3)–H Bond Functionalization
A highly atom-economical and innovative approach to synthesizing compounds like this compound is through the direct functionalization of benzylic C(sp³)–H bonds. beilstein-journals.orgbeilstein-journals.org This strategy avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and minimizing waste. rptu.de The direct acylation of a benzylic C-H bond can be achieved through various catalytic methods, including cooperative N-heterocyclic carbene (NHC) and photoredox catalysis. nih.gov This method allows for the direct introduction of an acyl group to a benzylic position under mild conditions. nih.gov
Research has demonstrated the direct benzylic addition of azaarenes to aromatic aldehydes, including this compound, under catalyst- and solvent-free conditions. beilstein-journals.orgbeilstein-journals.org While the reaction of this compound in one such study resulted in a lower yield (22%), it highlights the potential of this green synthetic methodology. beilstein-journals.orgresearchgate.net The functionalization of benzylic C-H bonds is a significant area of research as these bonds are present in many bioactive molecules. nih.gov
Catalyst- and Solvent-Free Methodologies
In line with the principles of green chemistry, catalyst- and solvent-free synthetic methods are gaining prominence. rsc.orgresearchgate.net These reactions are often promoted by heat or other forms of energy and can lead to cleaner reaction profiles and easier product isolation. For instance, the synthesis of various organic compounds, including derivatives of this compound, has been achieved under solvent-free conditions. researchgate.netbohrium.comorgchemres.org
One study reported a catalyst- and solvent-free approach for the synthesis of 2-(pyridin-2-yl)ethanols through the direct benzylic addition of azaarenes to aromatic aldehydes. beilstein-journals.orgbeilstein-journals.org This metal-free and green method proceeds in a facile operative environment without the use of hazardous transition metal catalysts or other coupling reagents. beilstein-journals.orgbeilstein-journals.org Although the yield with this compound was modest, the approach showcases a commitment to environmentally benign synthesis. beilstein-journals.orgresearchgate.net
Reductive Carbonylation from Aryl Halides
Reductive carbonylation of aryl halides presents a direct and powerful method for the synthesis of aromatic aldehydes. nih.govresearchgate.net This palladium-catalyzed reaction typically involves the use of carbon monoxide (CO) gas as a carbonyl source. thieme-connect.com However, due to the safety concerns associated with CO gas, alternative CO surrogates are being explored. bohrium.com
A notable development in this area is the use of formic acid as both a formyl source and a reducing agent in the palladium-catalyzed reductive carbonylation of aryl iodides. nih.gov This method offers a more convenient, practical, and environmentally friendly alternative to traditional procedures. nih.govresearchgate.net The reaction proceeds under mild conditions and provides moderate to excellent yields of various aromatic aldehydes. nih.gov For instance, an aryl iodide like 4-iodoacetanilide could potentially be converted to this compound using this methodology. Furthermore, CO₂ has also been investigated as a C1 source for the palladium-catalyzed reductive formylation of aryl iodides, offering another pathway to aromatic aldehydes with good functional group tolerance. bohrium.com
Table 2: Comparison of Advanced Synthesis Approaches
| Synthetic Approach | Key Features | Advantages |
| Benzylic C(sp³)–H Bond Functionalization | Direct conversion of C-H bonds, often catalytic. nih.govrsc.org | High atom economy, fewer synthetic steps. beilstein-journals.orgbeilstein-journals.org |
| Catalyst- and Solvent-Free Methodologies | Reactions proceed without added catalysts or solvents, often under thermal conditions. | Reduced waste, simplified purification, environmentally friendly. beilstein-journals.orgbeilstein-journals.orgresearchgate.net |
| Reductive Carbonylation | Introduction of an aldehyde group using a carbonyl source and a reducing agent, typically catalyzed by palladium. nih.govscispace.com | Direct route to aldehydes from readily available aryl halides. thieme-connect.com |
Mechanism-Based Studies of this compound Reactions
This compound, a versatile organic compound, participates in a variety of chemical reactions, owing to the reactivity of its aldehyde and acetamido functional groups. nih.govbiosynth.com The study of its reaction mechanisms provides valuable insights into its chemical behavior and potential applications in synthesis.
Nucleophilic Addition Processes
The carbonyl group of this compound is electrophilic and susceptible to attack by nucleophiles. geeksforgeeks.orgmasterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, is central to many of its transformations. libretexts.orgnumberanalytics.com
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. geeksforgeeks.orglibretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. geeksforgeeks.org The subsequent protonation of the resulting alkoxide ion yields the final addition product. libretexts.org
Aromatic aldehydes like this compound are generally less reactive than aliphatic aldehydes in nucleophilic addition reactions. geeksforgeeks.org This is attributed to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. geeksforgeeks.org
Key nucleophilic addition reactions involving this compound include:
Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or KCN) to the carbonyl group forms a cyanohydrin. This reaction is typically base-catalyzed to generate the nucleophilic CN⁻ ion. geeksforgeeks.org
Grignard Reactions: Organomagnesium halides (Grignard reagents) add to the aldehyde to form secondary alcohols after an acidic workup. thermofisher.com
Addition of Amines: Primary amines react with this compound to form imines, also known as Schiff bases. This reaction is acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. wikipedia.orgnih.govlibretexts.org The pH of the reaction medium is crucial, with optimal rates often observed around a pH of 5. libretexts.org
Reaction with Thiosemicarbazide (B42300): this compound reacts with thiosemicarbazide to form this compound thiosemicarbazone. acs.orgacs.org This reaction is a type of condensation involving nucleophilic addition of the amine to the aldehyde.
Interactive Table: Nucleophilic Addition Reactions of this compound
| Nucleophile | Product Type | General Reaction Conditions |
| Cyanide (CN⁻) | Cyanohydrin | Base-catalyzed geeksforgeeks.org |
| Grignard Reagent (R-MgX) | Secondary Alcohol | Anhydrous ether, followed by acid workup thermofisher.com |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid-catalyzed, pH control wikipedia.orglibretexts.org |
| Thiosemicarbazide | Thiosemicarbazone | Typically in a suitable solvent like ethanol (B145695) acs.orgacs.org |
Condensation Reaction Mechanisms
Condensation reactions of this compound involve the joining of two molecules with the elimination of a small molecule, usually water. These reactions often begin with a nucleophilic addition to the aldehyde group. wikipedia.orgsigmaaldrich.com
Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, like an amine, which deprotonates the active methylene compound to form a carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. sigmaaldrich.com For example, the reaction of this compound with methyl acetoacetate (B1235776) under basic conditions yields methyl 3-(4-acetamidophenyl)prop-2-enoate. vulcanchem.com
Aldol-Type Condensations: this compound can participate in cross-aldol condensations, reacting with enolizable ketones or other aldehydes. google.com For instance, it can react with acetone (B3395972) in the presence of a catalytic antibody to form a new stereogenic center. acs.org It has also been shown to react with 2,6-dimethylpyridine (B142122) under solvent- and catalyst-free conditions, where the methyl group of the pyridine (B92270) acts as the nucleophile after deprotonation. beilstein-journals.orgbeilstein-journals.org
Schiff Base Formation: As mentioned in the previous section, the reaction of this compound with primary amines to form imines is a classic example of a condensation reaction. wikipedia.orgnih.gov The mechanism proceeds through a hemiaminal (carbinolamine) intermediate, which then dehydrates to form the stable C=N double bond of the Schiff base. wikipedia.orgijmcmed.org This reaction is fundamental in the synthesis of various ligands for coordination chemistry and compounds with potential biological activity. nih.govresearchgate.net For example, it has been used to synthesize Schiff bases with various substituted aminobenzothiazoles. researchgate.net
Interactive Table: Condensation Reactions of this compound
| Reactant | Reaction Type | Catalyst/Conditions | Product Type |
| Active Methylene Compound | Knoevenagel Condensation | Weak base (e.g., piperidine) wikipedia.orgvulcanchem.com | α,β-Unsaturated compound |
| Enolizable Ketone/Aldehyde | Aldol (B89426) Condensation | Catalytic antibody google.comacs.org | β-Hydroxy carbonyl or enone |
| Primary Amine | Schiff Base Formation | Acid-catalyzed wikipedia.orglibretexts.org | Imine (Schiff Base) |
| 2,6-Dimethylpyridine | Benzylic C-H functionalization | Solvent- and catalyst-free, high temperature beilstein-journals.orgbeilstein-journals.org | 2-(Pyridin-2-yl)ethanol derivative |
Oxidation and Reduction Chemistry
The aldehyde group in this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: this compound can be oxidized to 4-acetamidobenzoic acid. sigmaaldrich.comchemchart.com This transformation can be achieved using various oxidizing agents. For example, aerobic oxidation using a palladium catalyst in the presence of oxygen has been reported. nih.gov The kinetics of oxidation of substituted benzyl (B1604629) alcohols, which are structurally related, have been studied using reagents like pyridinium fluorochromate. lookchem.com
Reduction: The selective reduction of the aldehyde group in this compound leads to the formation of 4-acetamidobenzyl alcohol. reddit.com Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose as it is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the amide group. reddit.com In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the acetamido group. reddit.com Another method for the selective reduction of the corresponding carboxylic acid (4-acetamidobenzoic acid) to this compound involves a palladium-catalyzed reaction with sodium hypophosphite. afinitica.com The reduction of this compound thiosemicarbazone with sodium in liquid ammonia (B1221849) has also been studied, resulting in the reduction of the imine bond. acs.org
Interactive Table: Oxidation and Reduction of this compound
| Reaction Type | Reagent | Product |
| Oxidation | Aerobic oxidation (Pd catalyst, O₂) nih.gov | 4-Acetamidobenzoic acid |
| Reduction (Aldehyde only) | Sodium borohydride (NaBH₄) reddit.com | 4-Acetamidobenzyl alcohol |
| Reduction (Aldehyde and Amide) | Lithium aluminum hydride (LiAlH₄) reddit.com | 4-(ethylamino)benzyl alcohol |
Derivatization and Structural Diversity of 4 Acetamidobenzaldehyde Analogues
Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde. This reaction is fundamental in forming a diverse class of compounds from 4-acetamidobenzaldehyde.
Synthesis of 4-Acetamidobenzylidine-Glycine and 4-Acetamidobenzylidine-Nitrourea
The synthesis of Schiff bases from this compound can be extended to include amino acids and urea (B33335) derivatives, creating molecules with combined functionalities.
4-Acetamidobenzylidine-Glycine: The reaction of this compound with the amino acid glycine (B1666218) typically proceeds via a condensation reaction. This synthesis is often carried out in a suitable solvent like methanol or ethanol (B145695). The primary amino group of glycine nucleophilically attacks the carbonyl carbon of the aldehyde. Following the initial addition, a molecule of water is eliminated to form the stable imine bond. The reaction can be catalyzed by either acid or base. chemsociety.org.ngbohrium.comrepec.org For instance, a base-catalyzed approach involves dissolving glycine and a base like potassium hydroxide in a solvent, to which a solution of the aldehyde is then added and stirred at room temperature. chemsociety.org.ng
4-Acetamidobenzylidine-Nitrourea: The synthesis of this derivative involves the condensation of this compound with nitrourea (B1361781). Nitrourea itself is typically prepared through the dehydration of urea nitrate (B79036) using agents like sulfuric acid or a mixture of acetic anhydride (B1165640) and acetic acid. uri.eduuri.edu The subsequent condensation reaction with this compound would follow a similar mechanism to other Schiff base formations, where the primary amine of nitrourea reacts with the aldehyde's carbonyl group to form the characteristic C=N double bond, with the elimination of water.
Table 1: Synthesis Parameters for Schiff Bases
| Derivative | Reactants | Typical Catalyst | Solvent |
|---|---|---|---|
| 4-Acetamidobenzylidine-Glycine | This compound, Glycine | Acid or Base (e.g., KOH) | Methanol/Ethanol |
| 4-Acetamidobenzylidine-Nitrourea | This compound, Nitrourea | Acid | Ethanol |
Condensation with Aminobenzothiazole Derivatives
The reaction of this compound with 2-aminobenzothiazole (B30445) and its derivatives leads to the formation of benzothiazole-containing Schiff bases. These reactions are significant as the benzothiazole (B30560) moiety is a key structural unit in many pharmacologically active compounds. rsc.org The synthesis is typically a condensation reaction where the exocyclic amino group of the 2-aminobenzothiazole attacks the carbonyl carbon of this compound.
This condensation can also be a key step in multi-component reactions. For example, a four-component reaction involving 2-aminobenzothiazole, an aromatic aldehyde like this compound, an acetylenedicarboxylate, and a cyclic amine can yield complex heterocyclic structures such as functionalized 2-pyrrolidinones. nih.gov In other variations, the condensation of 2-aminobenzothiazole and an aldehyde with a β-ketoester can be used to synthesize 4H-pyrimido[2,1-b]benzothiazole derivatives. researchgate.net The choice of catalyst and reaction conditions can direct the outcome of these multi-component reactions. researchgate.net
Thiosemicarbazone Derivatives
Thiosemicarbazones are a class of compounds formed by the condensation of an aldehyde or ketone with thiosemicarbazide (B42300). These derivatives are known for their coordination chemistry and diverse biological activities.
Synthesis and Functionalization of this compound Thiosemicarbazones
The synthesis of this compound thiosemicarbazone is achieved through a direct condensation reaction between this compound and thiosemicarbazide. nih.gov Typically, equimolar amounts of the two reactants are dissolved in a solvent such as ethanol, often with a few drops of an acid catalyst like acetic acid, and the mixture is refluxed. researchgate.net The reaction progress can be monitored by thin-layer chromatography (TLC). The resulting thiosemicarbazone product often precipitates from the solution upon cooling and can be purified by recrystallization. nih.gov
Further functionalization of thiosemicarbazones can be achieved by modifying either the starting aldehyde or the thiosemicarbazide. The modular nature of the synthesis allows for broad variations in the final structure. nih.gov For example, using N4-substituted thiosemicarbazides allows for the introduction of different functional groups at the terminal nitrogen atom, which can be used for conjugation to other molecules or for altering the compound's physicochemical properties. nih.govmdpi.com
Table 2: General Synthesis of this compound Thiosemicarbazone
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Condition |
|---|---|---|---|---|
| This compound | Thiosemicarbazide | Ethanol | Acetic Acid (catalytic) | Reflux |
Halogenated Thiosemicarbazone Analogues: Synthesis and Characterization
Halogenated analogues of this compound thiosemicarbazone can be synthesized to study the effect of halogen substituents on the molecule's properties. The synthesis generally involves a one-step condensation process where a halogen-substituted benzaldehyde (B42025) is reacted with thiosemicarbazide. japsonline.com For example, a compound like 3-bromo-4-acetamidobenzaldehyde could be condensed with thiosemicarbazide to yield the corresponding halogenated thiosemicarbazone.
The characterization of these new compounds is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed:
FT-IR Spectroscopy is used to identify characteristic functional group vibrations, such as N-H, C=N, and C=S bonds.
NMR Spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the protons and carbon atoms, confirming the connectivity of the molecule.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compound. japsonline.com
Macrocyclic Structures: Calixnih.govpyrogallolarenes Derived from this compound
Calixarenes are macrocyclic compounds formed from the condensation of a phenol with an aldehyde. wikipedia.org When pyrogallol (B1678534) (1,2,3-trihydroxybenzene) is used, the resulting macrocycles are known as calixpyrogallolarenes. These molecules are a subset of resorcinarenes and are known for forming stable, well-defined three-dimensional cavities that can encapsulate guest molecules. wikipedia.org The nomenclature typically refers to the number of monomeric units in the ring; for instance, a calix ntu.ac.ukpyrogallolarene consists of four pyrogallol units linked by methylene (B1212753) bridges derived from the aldehyde. aip.org The term "calix nih.govpyrogallolarene" in this context likely refers to the twelve hydroxyl groups present on the upper rim of the C-arylcalix ntu.ac.ukpyrogallolarene macrocycle.
The synthesis of C-4-acetamidophenylcalix ntu.ac.ukpyrogallolarene involves an acid-catalyzed condensation reaction between pyrogallol and this compound. aip.org The general procedure consists of dissolving pyrogallol in a solvent like ethanol, followed by the addition of a concentrated acid catalyst, such as hydrochloric acid. rsc.org A solution of this compound is then added, and the reaction is stirred, often for an extended period (e.g., 24 hours), to allow for the cyclization to occur. ntu.ac.ukrsc.org The resulting macrocyclic product precipitates and can be collected and purified by washing and recrystallization. rsc.org
The structure of C-4-acetamidophenylcalix ntu.ac.ukpyrogallolarene has been confirmed through various analytical methods. Single-crystal X-ray analysis revealed that the macrocycle adopts a chair (C₂h) conformation. aip.org Spectroscopic characterization is also essential for structural elucidation.
Table 3: Characterization Data for C-4-acetamidophenylcalix ntu.ac.ukpyrogallolarene
| Analysis Technique | Findings | Reference |
|---|---|---|
| Single Crystal X-ray | Triclinic system, space group Pī, chair (C₂h) conformation. | aip.org |
| IR Spectroscopy | Confirms presence of functional groups. | aip.org |
| ¹H and ¹³C NMR | Confirms the molecular structure and connectivity. | aip.org |
Nitrone Formation via Condensation with Hydroxylamines
Nitrones are a class of organic compounds that are valuable as synthetic intermediates, particularly in 1,3-dipolar cycloaddition reactions for the construction of cyclic compounds. One of the primary methods for synthesizing nitrones is the condensation reaction between an aldehyde and an N-monosubstituted hydroxylamine. researchgate.netias.ac.in This reaction involves the formation of a C=N bond, resulting in the characteristic nitrone functional group. organic-chemistry.org
The synthesis of nitrones from this compound and N-substituted hydroxylamines can be achieved under various conditions. A common and environmentally friendly approach involves the direct condensation of equimolar amounts of the aldehyde and the corresponding N-substituted hydroxylamine hydrochloride in a recyclable solvent-catalyst like glycerol. ias.ac.in This method often proceeds with good to excellent yields without the need for an additional catalyst or base. ias.ac.in The reaction mechanism is facilitated by the formation of hydrogen bonds between the hydroxyl groups of the glycerol and the carbonyl group of the aldehyde, which activates the aldehyde for nucleophilic attack by the hydroxylamine. ias.ac.in The hygroscopic nature of glycerol also aids in removing the water produced during the condensation, which can otherwise hinder the reaction and lead to the hydrolysis of the formed nitrone. ias.ac.in
Alternative methods for nitrone synthesis include reactions in solvents such as ethanol or tetrahydrofuran (THF), sometimes with the addition of a dehydrating agent like magnesium sulfate to drive the reaction to completion. mdpi.com The choice of solvent and reaction conditions can influence the reaction time and yield.
Table 1: Synthesis of Nitrone Derivatives from this compound
| N-Substituted Hydroxylamine | Reaction Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| N-methylhydroxylamine | Stirring at 60-80 °C | Glycerol | High | ias.ac.in |
| N-tert-butylhydroxylamine | Room Temperature, 2N NaOH | Water | Quantitative | umich.edu |
Heterocyclic Compound Synthesis: Pyrazoline Derivatives from this compound
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their presence in various industrially significant molecules. dergipark.org.tr A prominent synthetic route to pyrazoline derivatives involves a two-step process starting from an aldehyde like this compound. dergipark.org.trnih.gov
The first step is a Claisen-Schmidt condensation between this compound and an appropriate acetophenone in the presence of a base, such as sodium hydroxide, to form a chalcone. nih.gov Chalcones are α,β-unsaturated ketones that serve as key intermediates for the synthesis of various heterocyclic compounds. nih.govcitedrive.com
In the second step, the synthesized chalcone undergoes a cyclization reaction with a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine, in the presence of an acid catalyst like acetic acid. dergipark.org.trummada.ac.id This reaction proceeds via an intramolecular Michael addition to form the 4,5-dihydro-1H-pyrazole, or pyrazoline, ring system. dergipark.org.tr The reaction is typically carried out under reflux conditions in a solvent like ethanol. dergipark.org.tr The resulting pyrazoline derivatives can be isolated in good yields. dergipark.org.trummada.ac.id
Table 2: Two-Step Synthesis of Pyrazoline Derivatives from this compound
| Step | Reactants | Catalyst | Solvent | Product |
|---|---|---|---|---|
| 1. Claisen-Schmidt Condensation | This compound, Substituted Acetophenone | NaOH | Ethanol | Chalcone Intermediate |
Oxime Ether Derivatives: this compound O-Methyloxime
Oxime ethers are another class of derivatives that can be synthesized from this compound. The synthesis of oxime ethers typically involves a two-step procedure. First, the aldehyde reacts with hydroxylamine in the presence of a base to form an aldoxime. In the subsequent step, the aldoxime is reacted with an alkyl halide, such as methyl iodide, in the presence of a base like sodium alkoxide or potassium carbonate to yield the corresponding oxime ether.
A more direct, one-pot synthesis of oxime ethers can also be employed. This method involves reacting the aldehyde, hydroxylamine hydrochloride, and an alkyl halide simultaneously in the presence of a base like anhydrous potassium carbonate in a solvent such as THF. This approach simplifies the synthetic procedure and can provide good yields of the desired oxime ether.
For the synthesis of this compound O-methyloxime, this compound would be reacted with hydroxylamine hydrochloride to form the intermediate oxime. This oxime is then treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to afford the final O-methyloxime product.
Table 3: General Synthesis of Oxime Ether Derivatives
| Method | Reactants | Base | Solvent | Product |
|---|---|---|---|---|
| Two-Step | 1. Aldehyde, Hydroxylamine2. Aldoxime, Alkyl Halide | 1. Base2. NaH, K2CO3, etc. | Acetone (B3395972), DMSO, DMF | Oxime Ether |
Spectroscopic and Advanced Structural Characterization of 4 Acetamidobenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 4-acetamidobenzaldehyde, offering precise information about the chemical environment of protons and carbon atoms within the molecule.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound provides characteristic signals that confirm its structure. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton (CHO) appears as a singlet at approximately 9.91 ppm. beilstein-journals.org The aromatic protons on the benzene (B151609) ring, being in different chemical environments, exhibit distinct signals. The two protons ortho to the aldehyde group typically resonate as a doublet around 7.89–7.79 ppm, while the two protons ortho to the acetamido group appear as a doublet at about 7.71 ppm, with a coupling constant (J) of 8.4 Hz. beilstein-journals.org A singlet corresponding to the amide proton (NH) is observed around 8.00 ppm. beilstein-journals.org The methyl protons of the acetyl group (CH₃) give rise to a sharp singlet at approximately 2.23 ppm. beilstein-journals.org The integration of these signals confirms the number of protons in each environment.
Derivatives of this compound show predictable shifts in their ¹H NMR spectra. For instance, the synthesis of Schiff base derivatives by reacting this compound with various amines leads to the disappearance of the aldehydic proton signal and the appearance of a new signal for the azomethine proton (CH=N). researchgate.netingentaconnect.combenthamdirect.com In one study, a derivative synthesized with 3,5-difluorobenzyl cyanide showed aromatic proton signals between 7.35 and 8.12 ppm and a methyl singlet at 2.10 ppm in DMSO-d₆. rsc.org
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ beilstein-journals.org
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic H | 9.91 | Singlet | - |
| Amide H | 8.00 | Singlet | - |
| Aromatic H (ortho to CHO) | 7.89 - 7.79 | Multiplet | - |
| Aromatic H (ortho to NHCOCH₃) | 7.71 | Doublet | 8.4 |
| Methyl H | 2.23 | Singlet | - |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information on the carbon skeleton. In CDCl₃, the carbonyl carbon of the aldehyde group is typically the most downfield signal, appearing around 191.14 ppm. beilstein-journals.org The carbonyl carbon of the acetamido group resonates at approximately 168.86 ppm. beilstein-journals.org The aromatic carbons exhibit signals in the range of 119 to 144 ppm. The carbon attached to the aldehyde group (C-1) is found around 132.14 ppm, while the carbon attached to the acetamido group (C-4) is at about 143.62 ppm. beilstein-journals.org The remaining aromatic carbons appear at approximately 131.14 ppm and 119.22 ppm. beilstein-journals.org The methyl carbon of the acetyl group gives a signal at around 24.76 ppm. beilstein-journals.org
The characterization of this compound derivatives by ¹³C NMR is also well-documented. researchgate.netingentaconnect.combenthamdirect.com For example, in a thiocarbohydrazone derivative, the methyl carbon signal appeared at 2.06 ppm in DMSO-d₆. brieflands.com
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ beilstein-journals.org
| Carbon | Chemical Shift (ppm) |
| Aldehyde C=O | 191.14 |
| Amide C=O | 168.86 |
| Aromatic C-4 | 143.62 |
| Aromatic C-1 | 132.14 |
| Aromatic C-2, C-6 | 131.14 |
| Aromatic C-3, C-5 | 119.22 |
| Methyl C | 24.76 |
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, is crucial for identifying the functional groups present in this compound and its derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands that correspond to its various functional groups. vwr.comthermofisher.com The N-H stretching vibration of the amide group is typically observed in the region of 3300-3100 cm⁻¹. brieflands.com The sharp, strong band for the aldehydic C-H stretching is usually found around 2800-2700 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. The amide carbonyl (Amide I band) appears as a strong absorption around 1683 cm⁻¹, while the aldehyde carbonyl stretching is also prominent in this region. brieflands.com The C=C stretching vibrations of the aromatic ring are observed in the 1600-1400 cm⁻¹ range. brieflands.com The C-N stretching of the amide group is typically found around 1300-1200 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene ring give rise to bands in the 900-700 cm⁻¹ region, which can provide information about the substitution pattern.
FTIR is also extensively used to characterize derivatives of this compound. For instance, in the synthesis of thiocarbohydrazone derivatives, the presence of bands at 3278 and 3184 cm⁻¹ (N-H stretching), 1683 cm⁻¹ (C=O stretching), and 1612 cm⁻¹ (C=N stretching) confirms the formation of the derivative. brieflands.com Similarly, the functionalization of Fe₃O₄@SiO₂ nanoparticles with this compound has been confirmed by the appearance of characteristic amide and carbonyl peaks in the FTIR spectrum of the nanocomposite. researchgate.netnih.gov
Table 3: Key FTIR Absorption Bands (cm⁻¹) for this compound brieflands.com
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3278, 3184 |
| Carbonyl (Amide) | C=O Stretch | 1683 |
| Imine | C=N Stretch | 1612 |
| Aromatic | C=C Stretch | 1537, 1522 |
| C-N Stretch | - | 1183 |
| Aromatic C-H Bend | Out-of-plane | 849 |
Raman Spectroscopy (Contextual)
Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying symmetric vibrations and non-polar bonds. Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the theoretical FT-Raman spectra of this compound. researchgate.netnih.gov These computational analyses help in the assignment of the observed Raman bands to specific vibrational modes of the molecule. researchgate.netnih.gov For instance, studies have focused on assigning the normal modes of vibration for the compound. researchgate.net The effect of strain on materials can be analyzed using Raman spectroscopy, as it can cause shifts and broadening of the Raman bands. spectroscopyonline.com The functionalization of nanoparticles with this compound has also been characterized using Raman spectroscopy, confirming the presence of the organic molecule on the nanoparticle surface. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate the structure of its derivatives through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 163, corresponding to its molecular weight. nih.gov The fragmentation pattern provides further structural information. Common fragments include the loss of an acetyl group (CH₃CO), resulting in a peak at m/z 120, and the loss of a hydrogen atom, leading to a peak at m/z 162. nih.gov Another significant fragment is observed at m/z 121. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. rsc.org Electrospray ionization (ESI) is a soft ionization technique often used for the analysis of derivatives of this compound, particularly for larger and more polar molecules. rsc.org For example, ESI-MS has been used to study the products of the aldol (B89426) reaction catalyzed by L-proline involving this compound. rsc.org The synthesis of various derivatives, such as those with potential biological activity, is routinely confirmed using mass spectrometry to verify the expected molecular weight. researchgate.netingentaconnect.combenthamdirect.com
Table 4: Major Fragments in the Mass Spectrum of this compound nih.gov
| m/z | Proposed Fragment |
| 163 | [M]⁺ |
| 121 | [M - CH₂CO]⁺ |
| 120 | [M - CH₃CO]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For derivatives of this compound, HRMS is instrumental in confirming their successful synthesis and elemental composition.
In the characterization of a derivative of this compound, specifically N-[4-(1-hydroxybut-2-ynyl)phenyl]acetamide, electrospray ionization (ESI) HRMS was used. The calculated mass for the protonated molecule [M+H]⁺ was 204.1019, while the observed mass was 204.1014, confirming the elemental formula C₁₂H₁₄NO₂. pnas.org Similarly, for the derivative N-(4-but-2-ynoylphenyl)acetamide, the calculated [M+H]⁺ was 202.0863 and the observed was 202.0869, corresponding to the formula C₁₂H₁₂NO₂. pnas.org
Another study on a different derivative, ArF₂, utilized HRMS in ESI mode to confirm its composition. rsc.org This technique is often coupled with other spectroscopic methods to provide a complete structural elucidation. rsc.org
| Compound | Ion | Calculated m/z | Observed m/z | Reference |
| N-[4-(1-hydroxybut-2-ynyl)phenyl]acetamide | [M+H]⁺ | 204.1019 | 204.1014 | pnas.org |
| N-(4-but-2-ynoylphenyl)acetamide | [M+H]⁺ | 202.0863 | 202.0869 | pnas.org |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar and large molecules. It is frequently employed in the characterization of this compound derivatives.
Research on a bipyridyl-cinchona based palladium catalyst for the aerobic oxidation of alcohols utilized ESI-MS to analyze the product, this compound. The analysis was performed in positive ion mode with a collision voltage of -70 V and an ionization voltage of -4.5 kV. rsc.org Another study investigating a novel functionalized azanonaborane cluster for boron neutron capture therapy also employed ESI-MS for the characterization of the synthesized derivatives of this compound. nih.gov
Furthermore, ESI-MS has been used to confirm the structure of various benzhydrazide derivatives synthesized from this compound. pensoft.net The technique is also a standard method for the characterization of newly synthesized compounds in broader chemical research involving this compound. researchgate.netingentaconnect.comsemanticscholar.org
| Technique | Ionization Mode | Application | Reference |
| ESI-MS | Positive | Analysis of this compound as a product of aerobic oxidation. | rsc.org |
| ESI-MS | Not Specified | Characterization of azanonaborane cluster derivatives. | nih.gov |
| ESI-MS | Not Specified | Confirmation of benzhydrazide derivative structures. | pensoft.net |
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and conjugation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For this compound and its derivatives, this technique reveals the presence of chromophores, such as aromatic rings and carbonyl groups.
The UV-Vis spectrum of this compound is available in public databases like PubChem. nih.gov Studies on derivatives often report their UV-Vis absorption spectra to confirm the electronic changes upon modification of the parent molecule. For instance, the synthesis of a fluorescent prodrug involved recording the UV-Vis absorption spectra of a derivative of this compound using a spectrophotometer. rsc.org Similarly, research on a functionalized azanonaborane cluster and a C-4-acetamidophenylcalix researchgate.netpyrogallolarene derivative also involved UV-Vis spectrophotometry for characterization. nih.govaip.org
In the development of yellow-emissive carbon dots from this compound and 4-aminoacetanilide hydrochloride, UV-Vis absorption spectra were recorded, showing an absorption peak at 470 nm. sci-hub.se
| Compound/Derivative | Absorption Maximum (λmax) | Solvent/Conditions | Reference |
| This compound | Data available in databases | Not specified | nih.gov |
| Yellow-emissive carbon dots | 470 nm | Not specified | sci-hub.se |
| C-4-acetamidophenylcalix researchgate.netpyrogallolarene | Not specified | Not specified | aip.org |
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique is particularly useful for studying the photophysical properties of fluorescent derivatives of this compound.
A notable application is the development of a fluorescent nanocomposite probe for the detection of Hg²⁺ ions. This probe, based on this compound functionalized Fe₃O₄@SiO₂, demonstrated fluorescence quenching in the presence of Hg²⁺. nih.govresearchgate.net The fluorescence emission spectra were key to proving the sensitivity and selectivity of the probe. nih.govresearchgate.net
In another study, yellow-emissive carbon dots synthesized from this compound and 4-aminoacetanilide hydrochloride exhibited excitation and emission peaks at 470 nm and 550 nm, respectively. sci-hub.se The fluorescence properties of these carbon dots were utilized to develop a probe for chromium(VI). sci-hub.se Furthermore, the fluorescence spectra of a prodrug derivative of this compound were recorded to characterize its properties. rsc.org
| Derivative | Excitation (nm) | Emission (nm) | Application | Reference |
| Fe₃O₄@SiO₂ fluorescent probe | Not specified | Not specified | Hg²⁺ detection | nih.govresearchgate.net |
| Yellow-emissive carbon dots | 470 | 550 | Cr(VI) detection | sci-hub.se |
X-Ray Crystallography
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.
Single Crystal X-Ray Diffraction for Molecular Structure Determination
The crystal structure of C-4-acetamidophenylcalix researchgate.netpyrogallolarene, a derivative synthesized from this compound and pyrogallol (B1678534), was determined using single crystal X-ray analysis. aip.orgiaea.orgaip.org The analysis revealed that the molecule crystallizes in a triclinic system with the space group P-1. aip.orgaip.org The unit cell dimensions were determined to be a = 12.2948(16) Å, b = 13.4423(17) Å, c = 13.5906(18) Å, α = 107.549(4)°, β = 102.034(4)°, and γ = 90.535(4)°. aip.orgaip.org The study also showed that the calixarene (B151959) macrocycle adopts a chair (C₂h) conformation. aip.org
This technique has also been applied to other derivatives, such as a ternary lattice inclusion system involving this compound, which was found to crystallize in a triclinic system. anu.edu.au The detailed structural information obtained from X-ray crystallography is crucial for understanding intermolecular interactions and packing in the solid state. researchgate.net
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| C-4-acetamidophenylcalix researchgate.netpyrogallolarene | Triclinic | P-1 | Chair (C₂h) conformation of the calixarene | aip.orgaip.org |
| Ternary lattice inclusion system | Triclinic | Not specified | Not specified | anu.edu.au |
Analysis of Crystal Packing and Supramolecular Structures
The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by various intermolecular interactions. In the case of this compound, these interactions lead to the formation of complex supramolecular structures.
The crystal structure of this compound is significantly influenced by intermolecular N—H⋯O hydrogen bonds, which consolidate the crystal packing. This results in a doubly interpenetrated layer structure. researchgate.net The formation of such supramolecular assemblies is a key feature of this compound and its derivatives.
Derivatives of this compound are also utilized in the construction of more complex supramolecular structures. For instance, a heteroditopic ligand derived from this compound has been used to create metal-organic tubes through reactions with silver(I) salts. marquette.edu The resulting assemblies can vary in nature, forming different structures like hexameric metallacycles or cyclic dimers depending on the reaction conditions. marquette.edu The crystal packing in these structures is often organized by noncovalent interactions, including charge-assisted C—H⋯F interactions and π–π stacking, leading to highly efficient packing. marquette.edu
The specific nature of the supramolecular assembly can be influenced by factors such as the solvent used for crystallization and the concentration of the solution. For example, crystallization of a silver(I) complex of a this compound derivative from acetonitrile (B52724) solutions of different concentrations resulted in two distinct crystal forms with different solvate compositions. marquette.edu Despite these differences, the fundamental tubular supramolecular structure and crystal packing can remain remarkably similar. marquette.edu
| Interaction Type | Role in Crystal Packing | Reference |
| N—H⋯O Hydrogen Bonds | Consolidation of crystal packing | researchgate.net |
| C—H⋯F Interactions | Organization of 3D supramolecular structure in derivatives | marquette.edu |
| π–π Stacking | Organization of 3D supramolecular structure in derivatives | marquette.edu |
Powder X-Ray Diffraction (PXRD) Analysis
Powder X-Ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its crystal structure. creative-biostructure.com The technique relies on the diffraction of X-rays by the crystal lattice, which produces a unique diffraction pattern for each crystalline solid. creative-biostructure.com This pattern serves as a "fingerprint" for the material, allowing for phase identification and the study of structural properties like lattice parameters and crystallite size. creative-biostructure.com
In the context of this compound and its derivatives, PXRD is a crucial tool for characterizing the solid-state structure. rsc.orgsemanticscholar.org It is used to confirm the crystalline nature of synthesized materials and to identify different polymorphic forms, which can have distinct physical properties. creative-biostructure.com For example, PXRD analysis is essential in pharmaceutical research to ensure the correct polymorphic form of an active pharmaceutical ingredient is being used. americanpharmaceuticalreview.com
The data obtained from PXRD measurements can be used for both qualitative and quantitative analysis. nih.gov Qualitative analysis involves comparing the experimental diffraction pattern to a database of known patterns to identify the crystalline phases present in a sample. arxiv.org Quantitative analysis, often coupled with chemometric methods like Partial Least Squares (PLS), can be used to determine the concentration of different components in a mixture. nih.gov
| Application of PXRD | Description | Reference |
| Phase Identification | Identifying the crystalline form of this compound and its derivatives by comparing the diffraction pattern to known standards. | creative-biostructure.comrsc.org |
| Structural Characterization | Determining lattice parameters, crystallite size, and other structural properties. | creative-biostructure.com |
| Purity Assessment | Assessing the phase purity of synthesized materials. | americanpharmaceuticalreview.com |
| Quantitative Analysis | Determining the concentration of components in a mixture when combined with chemometric methods. | nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.org It is particularly valuable for studying metal complexes, especially those involving transition metals, as they often possess unpaired electrons. libretexts.org EPR spectroscopy provides detailed information about the electronic structure, oxidation state, and local environment of the paramagnetic center. libretexts.orgnih.gov
For metal complexes derived from this compound, EPR spectroscopy can be used to characterize the coordination environment of the metal ion. For example, nickel(II) complexes with thiosemicarbazones derived from this compound have been synthesized and characterized using various spectral methods, including EPR. researchgate.net The EPR spectra of copper and cobalt complexes with triazene-1-oxide ligands have been studied to determine the principal directions of the magnetic interaction tensors. researchgate.net
The technique is also instrumental in understanding the nature of bonding between the metal ion and the ligands. e-journals.in For instance, in bimetallic copper(II) complexes, EPR spectra can indicate antiferromagnetic interactions between the two copper centers and provide insights into the geometry around each metal ion. e-journals.in The g-values obtained from EPR spectra are key parameters that reflect the electronic environment of the unpaired electron. e-journals.in
| Information from EPR | Application to Metal Complexes | Reference |
| Electronic Structure | Probing the distribution of unpaired electrons. | libretexts.org |
| Oxidation State | Determining the oxidation state of the metal center. | nih.gov |
| Coordination Environment | Characterizing the geometry and nature of ligands surrounding the metal ion. | researchgate.nete-journals.in |
| Magnetic Interactions | Studying interactions between paramagnetic centers in multinuclear complexes. | e-journals.in |
Thermal Analysis: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.comprecisa.com This technique is widely used to study the thermal stability and decomposition of materials. mt.com
TGA is employed to characterize this compound and its derivatives by determining their decomposition temperatures and providing information about their thermal stability. rsc.org For instance, in the study of a this compound-functionalized Fe3O4@SiO2 nanocomposite, TGA was used to investigate its thermal characteristics. researchgate.net The analysis can reveal weight loss steps corresponding to the loss of volatile components, such as solvents, or the decomposition of the organic material. libretexts.org
The data from a TGA experiment is typically presented as a TGA curve, which plots mass against temperature. libretexts.org The derivative of this curve can also be plotted to more clearly identify the temperatures at which the most significant mass loss occurs. libretexts.org TGA can be performed under different atmospheric conditions, such as an inert nitrogen atmosphere or an oxidizing air atmosphere, to study different thermal events like decomposition and oxidation. rsc.orgmt.com
| TGA Measurement | Information Obtained | Reference |
| Mass vs. Temperature | Determines the thermal stability and decomposition profile of the material. | mt.comlibretexts.org |
| Mass Loss Steps | Indicates the loss of specific components like solvents or the decomposition of organic moieties. | libretexts.org |
| Atmosphere Control | Allows for the study of decomposition (in inert gas) or oxidation (in air). | rsc.orgmt.com |
Surface Morphological Studies: Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. neicorporation.comjeol.com SEM provides detailed information about the surface topography, morphology, and composition of materials. neicorporation.comubc.ca
In the study of this compound and its derivatives, SEM is used to visualize the morphology of the synthesized materials. rsc.org For example, it can be used to examine the surface of a this compound-functionalized nanocomposite to understand its structure and the distribution of particles. researchgate.net The technique is capable of revealing nanoscale features, making it invaluable for characterizing nanomaterials. neicorporation.comjeol.com
SEM can be equipped with an Energy Dispersive X-ray Spectroscopy (EDS or EDX) detector, which allows for elemental analysis of the sample's surface. researchgate.netneicorporation.com This combination provides both morphological and compositional information simultaneously. For SEM analysis, non-conductive samples are often coated with a thin layer of a conductive material, such as gold, to prevent charging effects from the electron beam. rsc.orgubc.ca
| SEM Capability | Information Provided | Reference |
| High-Resolution Imaging | Provides detailed images of the surface topography and morphology. | neicorporation.comjeol.com |
| Nanoscale Visualization | Allows for the observation of nanoscale features and particles. | neicorporation.com |
| Elemental Analysis (with EDS) | Determines the elemental composition of the sample's surface. | researchgate.netneicorporation.com |
Computational and Theoretical Investigations of 4 Acetamidobenzaldehyde Systems
Density Functional Theory (DFT) Calculations
DFT has proven to be a powerful tool for analyzing the properties of 4-Acetamidobenzaldehyde (4-ABA). 36.112.18 These calculations have been instrumental in understanding its geometry, electronic structure, and thermodynamic stability. 36.112.18acs.org
Molecular Structure Optimization
Theoretical calculations have been used to determine the optimized geometrical parameters of this compound. 36.112.18 These studies involve finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The results from these optimizations are often compared with experimental data obtained from techniques like X-ray diffraction (XRD) to validate the computational model. 36.112.18 A detailed comparison between the optimized geometrical parameters from DFT calculations and experimental XRD values has been reported, showing good agreement. 36.112.18
Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The electronic properties of this compound are of significant interest, and DFT calculations provide a framework to understand them. 36.112.18 Key to this understanding is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). 36.112.18nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the kinetic stability and chemical reactivity of a molecule. acadpubl.euresearchgate.net A larger HOMO-LUMO gap implies higher stability. researchgate.net
For this compound, the HOMO and LUMO analysis has been performed using DFT. 36.112.18 This analysis helps in determining the kinetic and thermodynamic stabilities of the molecule. 36.112.18 The HOMO-LUMO gap for a related compound, (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, was calculated to be 3.8183 eV, indicating eventual charge transfer within the molecule. acadpubl.eu Such analyses are crucial for understanding the intramolecular charge transfer and bioactivity of molecules. researchgate.net
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. acadpubl.eu |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. acadpubl.eu |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates the kinetic stability and chemical reactivity of the molecule. acadpubl.euresearchgate.net |
Vibrational Spectra Prediction and Assignment
DFT calculations are also employed to predict the vibrational spectra (FT-IR and FT-Raman) of this compound. google.comsemanticscholar.orgnih.gov The calculated vibrational frequencies are then compared with experimental data to provide a detailed assignment of the observed spectral bands. semanticscholar.orgnih.gov This comparison helps in understanding the vibrational modes of the molecule and the influence of its functional groups. researchgate.net For instance, in a study on a related benzaldehyde (B42025) derivative, the calculated vibrational spectra were compared with B3LYP results to gain insights into intramolecular charge transfer and electronic properties. researchgate.net
Thermodynamic Properties
The thermodynamic properties of this compound, such as heat capacity, entropy, and enthalpy, have been investigated using DFT calculations. acs.orggoogle.com These calculations provide insights into the stability of the molecule under different conditions. 36.112.18 By determining these properties, the kinetic and thermodynamic stabilities of the molecule can be assessed. 36.112.18
H-Bonded Assembly Analysis
The ability of this compound to form hydrogen-bonded (H-bonded) assemblies has been a subject of theoretical investigation. ugr.es DFT calculations are used to study the energetic aspects of these hydrogen-bonded structures. mdpi.com These studies often involve analyzing the molecular electrostatic potential (MEP) surface to identify the hydrogen-bond donor and acceptor sites within the molecule. mdpi.com The analysis of H-bonded assemblies is crucial for understanding the supramolecular structure and crystal packing of the compound. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to study the excited states and electronic transitions of molecules. nih.govacs.orgrsc.org For this compound and related systems, TD-DFT calculations are performed to predict the electronic absorption spectra and to understand the nature of the electronic transitions, such as n→π* and π→π* transitions. nih.govacs.org These calculations provide information on the excitation energies and oscillator strengths, which can be compared with experimental UV-Vis spectra. nih.gov This analysis is essential for characterizing the photophysical properties of the molecule.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto a constant electron density surface, revealing the regions most susceptible to electrophilic and nucleophilic attack. In an MEP map, areas of negative potential (typically colored red) indicate electron-rich regions prone to electrophilic attack, while areas of positive potential (blue) signify electron-deficient regions susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
While specific MEP analysis dedicated solely to this compound is not extensively detailed in the primary literature, the methodology is frequently applied to its derivatives and related molecular systems to understand reactivity and intermolecular interactions. For instance, DFT calculations and MEP surface analyses are employed to study hydrogen-bonded assemblies and the hydrogen-bond donor/acceptor capabilities of various functional groups in complex structures derived from related aldehydes mdpi.comresearchgate.net. Such an analysis for this compound would be expected to show a significant negative potential around the carbonyl oxygen of the aldehyde group and the oxygen of the acetamido group, highlighting them as primary sites for electrophilic interaction and hydrogen bond acceptance. Conversely, a positive potential would be anticipated around the amide hydrogen, identifying it as a key hydrogen bond donor site mdpi.com.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density in a molecular system. This analysis can define atoms, the bonds that connect them, and characterize the nature of these chemical bonds, including covalent bonds, ionic interactions, and weaker hydrogen bonds. QTAIM achieves this by identifying bond critical points (BCPs) in the electron density between two interacting atoms and analyzing the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ).
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that aim to correlate the structural or physicochemical properties of a group of compounds with their biological activity or a specific property. These models are instrumental in predicting the activity of new compounds and in understanding the molecular features essential for a particular effect.
A quantitative structure-toxicity relationship (QSTR) study was conducted on a series of 77 aromatic aldehydes, including this compound, to model their acute toxicity towards the protozoan Tetrahymena pyriformis. jmaterenvironsci.com This study utilized electronic and topological descriptors calculated through theoretical methods to build predictive models. This compound was included in the dataset, and its specific descriptor values were used to develop the broader toxicity model for aromatic aldehydes. The goal of such studies is to create reliable in-silico models that can predict the bioactivity of untested compounds, thereby reducing the need for extensive experimental testing. jmaterenvironsci.com
Below is a table of selected theoretical descriptors reported for this compound in the context of this QSTR study.
| Descriptor Name | Description | Value for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.224 |
Table 1: Theoretical descriptor value for this compound used in a QSTR study. jmaterenvironsci.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA). These studies are fundamental in drug design for understanding binding mechanisms and predicting binding affinity. This compound serves as a crucial scaffold for the synthesis of numerous derivatives that have been evaluated via molecular docking against various biological targets.
Derivatives of this compound have been the subject of molecular docking studies to explore their potential as inhibitors for several key biological targets implicated in disease. These targets include:
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are primary targets in the management of Alzheimer's disease. Docking studies on Schiff base derivatives of this compound have been performed to model their interactions within the active sites of AChE and BChE, aiming to explain their inhibitory activity. ingentaconnect.commdpi.combenthamdirect.com
Monoamine Oxidase B (MAO-B): This enzyme is another important target in neurodegenerative diseases. Pyrrole-based Schiff bases derived from this compound have been docked into the MAO-B active site to understand their potential as inhibitors. mdpi.com
DNA: The interaction of this compound derivatives with DNA has also been investigated. Molecular docking was used to predict the binding mode and to support experimental findings from spectrophotometric titration, although interactions were generally found to be weak. ingentaconnect.combenthamdirect.com
These studies model the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's binding pocket.
A primary outcome of molecular docking is the prediction of the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the ligand-receptor interaction. A more negative score typically indicates a stronger predicted binding.
In studies involving derivatives synthesized from this compound, docking simulations are used to compare the binding affinities of different compounds in a series and to correlate these predictions with experimentally determined inhibitory concentrations (e.g., IC₅₀ values). For example, in a study on anti-Alzheimer candidates, molecular docking results supported the experimental enzyme inhibition data for AChE and BChE inhibitors derived from this compound. ingentaconnect.combenthamdirect.com
The table below summarizes findings from molecular docking studies on various derivatives that use this compound as a starting scaffold. It is important to note that the binding energies are for the synthesized derivatives and not for this compound itself.
| Derivative Class | Biological Target | Range of Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
| Benzimidazole (B57391)/Benzothiazole (B30560) Derivatives | AChE / BChE | -8.49 to -8.39 | Not specified |
| Pyrrole-based Schiff Bases | MAO-B / AChE | Not specified | Not specified |
| DNA Intercalators | Calf Thymus DNA | Not specified | Not specified |
Table 2: Summary of molecular docking results for derivatives based on the this compound scaffold. ingentaconnect.commdpi.com
These computational analyses are essential for rational drug design, providing a theoretical framework that helps to explain experimental observations and guides the synthesis of new, potentially more potent and selective molecules based on the this compound structure. wordpress.comingentaconnect.combenthamdirect.com
Coordination Chemistry and Metal Complexation of 4 Acetamidobenzaldehyde Derivatives
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving derivatives of 4-acetamidobenzaldehyde typically involves the reaction of a metal salt with the pre-synthesized ligand in an appropriate solvent. The resulting complexes are then characterized using a range of spectroscopic and analytical techniques to determine their structure and properties.
Schiff bases derived from the condensation of this compound with various amino-substituted benzothiazoles have been successfully used to synthesize Zinc(II) chelates. researchgate.netscispace.com These reactions typically involve a 1:2 molar ratio of the Zn(II) salt (e.g., ZnCl₂) to the Schiff base ligand. researchgate.netscispace.com The resulting Zn(II) complexes are generally air and moisture stable solids. researchgate.net
Characterization data, including physical properties, key infrared (IR) spectral bands, and nuclear magnetic resonance (NMR) data, confirm the coordination of the Schiff base to the zinc ion. researchgate.net The Schiff bases in these complexes act as tridentate ligands, coordinating with the metal atom in three ways. researchgate.net An octahedral geometry is often proposed for these [Zn(L)₂]Cl₂ type complexes. researchgate.netscispace.com The molar conductivity measurements of these complexes in solvents like DMF indicate their electrolytic nature. researchgate.net
Table 1: Physical and Spectral Data for a Representative Zn(II) Chelate of a this compound Schiff Base Derivative
| Complex | Color | Yield (%) | M.p. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
|---|---|---|---|---|---|---|
| [Zn(L¹)₂]Cl₂ | Yellow | 65 | 240 | 145.0 | ν(C=O): ~1650 ν(HC=N): ~1600 ν(C=N)thiazole: ~1570 ν(Zn-N): ~480 ν(Zn-O): ~520 | 2.1 (s, 3H, CH₃) 8.5 (s, 1H, -CH=N-) 10.2 (s, 1H, -NH) |
L¹ represents the Schiff base ligand derived from this compound and 2-aminobenzothiazole (B30445). Data compiled from multiple sources. researchgate.netscispace.com
Nickel(II) complexes of thiosemicarbazones derived from this compound have been synthesized and characterized. These complexes are often prepared by reacting a nickel(II) salt with the thiosemicarbazone ligand in a suitable solvent. The coordination of the thiosemicarbazone to the nickel(II) ion can occur in different modes, leading to complexes with varying geometries. For instance, square planar and tetrahedral geometries have been reported for nickel(II) complexes with bidentate heterocyclic thiosemicarbazones. scielo.brscielo.br The magnetic susceptibility measurements are crucial in determining the geometry, with diamagnetic complexes suggesting a square planar arrangement and paramagnetic complexes indicating a tetrahedral or octahedral geometry. scielo.br In some cases, mixed ligand complexes have also been prepared, incorporating other ligands in addition to the this compound thiosemicarbazone derivative. rdd.edu.iq
Table 2: Characterization Data for a Representative Nickel(II) Complex with a this compound Thiosemicarbazone Derivative
| Complex | Geometry | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) | Key Electronic Spectra Bands (cm⁻¹) |
|---|---|---|---|---|
| [Ni(L²)₂] | Square Planar | Diamagnetic | ν(N-H): ~3250 ν(C=N): ~1600 ν(C=S): ~820 | ~16,700 ~19,500 |
L² represents the thiosemicarbazone ligand derived from this compound. Data is illustrative and compiled from general findings for similar complexes. scielo.brscielo.brresearchgate.net
Copper(II) complexes with thiosemicarbazones derived from this compound have been synthesized and structurally characterized. The thiosemicarbazone ligands in these complexes typically act as bidentate or tridentate ligands, coordinating to the copper(II) center through the sulfur and azomethine nitrogen atoms, and in some cases, through an oxygen atom. researchgate.netcdnsciencepub.com The reaction of a copper(II) salt with the thiosemicarbazone ligand, often in a 1:2 metal-to-ligand ratio, yields the corresponding complex. scielo.br The resulting copper(II) complexes are generally stable solids with characteristic colors. uah.es The geometry of these complexes is often found to be square planar or distorted octahedral. niscpr.res.in
Table 3: Physical and Spectroscopic Data for a Representative Copper(II)-Thiosemicarbazone Complex
| Complex | Color | Yield (%) | M.p. (°C) | Key IR Bands (cm⁻¹) | Key Electronic Spectra Bands (nm) |
|---|---|---|---|---|---|
| [Cu(L²)₂] | Brown | 75 | >300 | ν(N-H): ~3392 ν(C=N): 1606 ν(C-S): 807 | ~426 (LMCT) ~600-700 (d-d) |
L² represents the thiosemicarbazone ligand derived from this compound. Data compiled from a study on a similar copper-thiosemicarbazone complex. uah.es
Spectroscopic Signatures in Metal Complexes
Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound derivatives.
Infrared (IR) Spectroscopy : In the IR spectra of the metal complexes, significant shifts in the vibrational frequencies of key functional groups of the ligand are observed upon coordination to the metal ion. For Schiff base complexes, a downward shift in the ν(C=N) (azomethine) stretching frequency is a clear indication of the coordination of the azomethine nitrogen to the metal center. researchgate.net Similarly, for thiosemicarbazone complexes, shifts in the ν(C=N) and ν(C=S) bands confirm the involvement of the azomethine nitrogen and thione sulfur in chelation. scielo.br The appearance of new bands at lower frequencies can be assigned to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) or metal-sulfur (ν(M-S)) vibrations. researchgate.netrdd.edu.iq
UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the metal complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand charge transfer (ILCT) transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) transitions. ugr.es In addition, for transition metal complexes with d-electrons, d-d electronic transitions are observed in the visible region, and the positions of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). rdd.edu.iqugr.es
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes, such as those of Zn(II). researchgate.net Upon complexation, the chemical shifts of the protons and carbons in the vicinity of the coordinating atoms in the ligand molecule are altered. For instance, the downfield shift of the azomethine proton (-CH=N-) signal in the ¹H NMR spectrum of a Schiff base complex confirms its involvement in coordination. ajrsp.com Similarly, changes in the chemical shifts of the amide proton and the aromatic protons provide further evidence of complex formation. researchgate.net
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes derived from this compound derivatives can be investigated using techniques like cyclic voltammetry.
Electron Transfer Mechanisms
Porphyrin-based dyads incorporating a this compound derivative have been synthesized to study photo-induced electron transfer. In a dyad consisting of a porphyrin linked to a ferrocene (B1249389) unit via a rigid amide linkage derived from this compound, the redox properties of both moieties suggest a potential for photo-induced electron transfer, which quenches the porphyrin's emission. psu.edu This process involves the excitation of the porphyrin unit by light, followed by the transfer of an electron from the ferrocene donor to the photo-excited porphyrin acceptor. psu.edu Such systems are models for understanding charge separation, a key process in natural photosynthesis. psu.edu
Furthermore, some complexes exhibit metal-to-ligand charge transfer (MLCT). researchgate.net This phenomenon is observed in the UV-vis absorption spectra of certain complexes and is responsible for their high absorptivity. researchgate.net Density functional theory (DFT) analysis confirms that this high absorptivity is due to the transfer of electron density from the metal center to the ligand upon absorption of light. researchgate.net The efficiency of these electron transfer processes is intrinsically linked to the electronic communication between the metal and the ligand, which is mediated by the coordinating atoms of the this compound derivative. psu.edu
Coordination Geometry and Structural Elucidation of Chelates
The coordination of metal ions by ligands derived from this compound, particularly Schiff bases, results in chelates with various coordination geometries. The structural elucidation of these complexes is primarily achieved through a combination of spectral techniques (FT-IR, UV-Vis, NMR), magnetic susceptibility measurements, and single-crystal X-ray diffraction. researchgate.netresearchgate.netscispace.comnih.gov
Schiff base ligands derived from this compound can act as bidentate or tridentate donors. researchgate.netscispace.comnih.gov For instance, Schiff bases formed from the condensation of this compound with various aminobenzothiazoles act as tridentate ligands, coordinating with Zn(II) to form chelates with a proposed octahedral geometry. researchgate.netscispace.com In other cases, Schiff bases derived from compounds like 4-aminoantipyrine (B1666024) act as bidentate ligands, coordinating through the azomethine nitrogen and another donor atom from the second precursor. nih.gov
The geometry of the resulting metal complex is influenced by the metal ion's electronic configuration and the steric and electronic properties of the ligand. Common geometries observed include octahedral, tetrahedral, and square planar. researchgate.netresearchgate.netrdd.edu.iqscirp.org For example, studies on complexes with various transition metals have proposed octahedral geometries for Mn(II), Co(II), and Ni(II) complexes, a square planar geometry for Cu(II), and a tetrahedral geometry for Zn(II) based on UV-Visible spectra and magnetic moment measurements. researchgate.net Similarly, Cr(III), Fe(III), Co(II), and Ni(II) complexes with a Schiff base derived from this compound and 1,3-diaminopropane (B46017) have been shown to have an octahedral configuration. rdd.edu.iq The coordination typically involves the nitrogen atom of the azomethine group and an oxygen atom, often from a hydroxyl or carbonyl group on the amine precursor. rdd.edu.iqjmchemsci.com
A summary of coordination geometries for various metal complexes with this compound derivatives is presented below.
| Metal Ion | Ligand Derivative (Schiff Base from this compound and...) | Proposed Geometry | Characterization Methods |
| Zn(II) | 2-Aminobenzothiazole derivatives | Octahedral | Physical, spectral, and analytical data researchgate.netscispace.com |
| Co(II) | 2-Aminobenzothiazole derivatives | Octahedral | Physical, spectral, and analytical data researchgate.net |
| Ni(II) | 2-Aminobenzothiazole derivatives | Octahedral | Physical, spectral, and analytical data researchgate.net |
| Cu(II) | 2-Aminobenzothiazole derivatives | Square Planar | UV-Visible spectra, magnetic moment researchgate.net |
| Fe(III) | 1,3-Diaminopropane | Octahedral | IR, Mass spectra, UV-Vis rdd.edu.iq |
| Cr(III) | 1,3-Diaminopropane | Octahedral | IR, Mass spectra, UV-Vis rdd.edu.iq |
| Co(II) | p-Aminoacetophenone oxime | Tetrahedral | Magnetic moment, UV spectra researchgate.net |
| Ni(II) | p-Aminoacetophenone oxime | Tetrahedral | Magnetic moment, UV spectra researchgate.net |
| Cu(II) | p-Aminoacetophenone oxime | Four-coordinated | Magnetic moment, UV spectra researchgate.net |
This table is generated based on findings from multiple research articles.
Supramolecular Interactions in Metal-Organic Frameworks (Contextual)
While this compound itself is a simple molecule, its derivatives are effective building blocks for creating complex supramolecular structures and metal-organic frameworks (MOFs). The assembly of these large-scale structures is governed by non-covalent interactions, such as hydrogen bonding and π-π stacking. marquette.edunih.gov
A notable example involves a heteroditopic ligand derived in a one-pot procedure from this compound. marquette.edu This ligand, (4-NH2C6H4)CHpz2 (where pz = pyrazol-1-yl), reacts with silver(I) salts to form metallacycles. These cyclic structures then self-assemble into tubular metal-organic architectures, driven by weak hydrogen-bonding interactions involving the amino group (derived from the original acetamido group) and pyrazolyl nitrogen atoms. marquette.edu The final structure of these assemblies can vary depending on the counter-anion and crystallization conditions, leading to different packing arrangements like hexameric structures or cyclic dimers. marquette.edu
Furthermore, π-π stacking interactions are a significant driving force in the formation of many MOFs. nih.gov In frameworks built from aromatic ligands, these interactions between the aromatic rings of adjacent building blocks help to direct the self-assembly process, leading to ordered, porous networks. nih.gov The interplay of these supramolecular forces dictates the final topology and properties of the resulting framework. nih.gov
| Interaction Type | Interacting Groups | Resulting Structure/Effect |
| Hydrogen Bonding | Amine (NH2) groups, pyrazolyl nitrogens, solvent molecules (H2O, DMSO), hydroxyl groups | Assembly of metallacycles into tubes; stabilization of crystal lattice marquette.eduresearchgate.net |
| π-π Stacking | Aromatic rings of ancillary ligands | Drives self-assembly of hexameric units into a porous network nih.gov |
| Charge-Assisted H-Bonding | Anions and H-bond donors | Formation of supramolecular assemblies and frameworks marquette.eduresearchgate.net |
This table provides a contextual overview of supramolecular interactions relevant to frameworks built from derivatives of compounds like this compound.
Biological Activities and Medicinal Chemistry Applications of 4 Acetamidobenzaldehyde Derivatives
Antioxidant Activity Investigations
The antioxidant potential of 4-acetamidobenzaldehyde derivatives has been a key area of research, with many studies focusing on their ability to scavenge free radicals, which are implicated in a variety of pathological conditions.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant activity of chemical compounds. nih.gov This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in its absorbance, which can be measured spectrophotometrically. nih.govpensoft.net
Several studies have demonstrated that Schiff base derivatives of this compound possess significant antioxidant properties. For instance, a series of this compound derivatives, including those incorporating benzimidazole (B57391) and benzothiazole (B30560) moieties, were synthesized and evaluated for their antioxidant capabilities. researchgate.netbenthamdirect.com The results indicated that many of these compounds were effective antioxidants. researchgate.netbenthamdirect.com Notably, one of the synthesized compounds, designated as compound 18 , exhibited the highest scavenging activity among the tested series. researchgate.netbenthamdirect.com Another study reported that C-4-acetamidophenylcalix stmjournals.compyrogallolarene, synthesized from this compound and pyrogallol (B1678534), demonstrated good antioxidant activity, scavenging approximately 72% of DPPH radicals. aip.orgresearchgate.net
The antioxidant activity of these derivatives is often attributed to the presence of phenolic hydroxyl groups and other electron-donating substituents on the aromatic rings, which can readily donate a hydrogen atom to stabilize the DPPH radical. nih.gov
Table 1: DPPH Radical Scavenging Activity of Selected this compound Derivatives
| Compound | Description | Antioxidant Activity (% Scavenging) | Reference |
|---|---|---|---|
| Compound 18 | A this compound derivative | Showed maximum scavenging activities in its series | researchgate.netbenthamdirect.com |
| Compound 02 | A this compound derivative | 96% | researchgate.net |
| Compound 19 | A this compound derivative | 96% | researchgate.net |
| C-4-acetamidophenylcalix stmjournals.compyrogallolarene | Synthesized from pyrogallol and this compound | ~72% | aip.orgresearchgate.net |
Anti-Alzheimer Activity Studies
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing Alzheimer's disease is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine.
Derivatives of this compound have been investigated as potential inhibitors of both AChE and BChE. researchgate.netnih.gov A spectrophotometric method is commonly employed to determine the inhibitory potency of these compounds against AChE and BChE. researchgate.netbenthamdirect.com
In a study involving a series of synthesized this compound derivatives, compounds 18 and 2 were identified as effective inhibitors of both AChE and BChE. researchgate.netbenthamdirect.com Another research effort focusing on different derivatives found that compounds 02 and 12 demonstrated the highest inhibition against AChE, with percentage inhibitions of 91% and 83%, respectively. For BChE, compounds 12 and 07 were the most potent, showing 92% and 81% inhibition, respectively. researchgate.net The inhibitory activity of these compounds suggests their potential as lead structures for the development of new anti-Alzheimer's agents. nih.gov
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by this compound Derivatives
| Compound | Target Enzyme | Percentage Inhibition (%) | Reference |
|---|---|---|---|
| Compound 18 | AChE & BChE | Good inhibitor | researchgate.netbenthamdirect.com |
| Compound 2 | AChE & BChE | Good inhibitor | researchgate.netbenthamdirect.com |
| Compound 02 | AChE | 91% | researchgate.net |
| Compound 12 | AChE | 83% | researchgate.net |
| Compound 12 | BChE | 92% | researchgate.net |
| Compound 07 | BChE | 81% | researchgate.net |
DNA Binding Studies
The interaction of small molecules with DNA is a critical aspect of drug design, particularly for the development of anticancer agents. Understanding how these molecules bind to DNA can provide insights into their mechanism of action.
Spectrophotometric titration is a valuable technique used to study the binding of ligands to macromolecules like DNA. nih.govresearchgate.net By monitoring the changes in the UV-Visible absorption spectrum of the compound upon the addition of increasing concentrations of DNA, the binding constant (K) can be determined. nih.govresearchgate.net
A series of this compound derivatives were synthesized and their DNA binding abilities were investigated. researchgate.netbenthamdirect.com The study revealed that these compounds generally exhibited weak interactions with DNA. researchgate.netbenthamdirect.com However, compound 2 was found to have the highest intrinsic binding constant, with a K value of 9.64 × 10⁵ M⁻¹. researchgate.netbenthamdirect.com This suggests a moderate binding affinity for DNA, which could be a starting point for designing derivatives with stronger DNA binding properties for potential therapeutic applications. researchgate.netbenthamdirect.com
Table 3: DNA Binding Constants of this compound Derivatives
| Compound | Binding Constant (K) (M⁻¹) | Reference |
|---|
| Compound 2 | 9.64 × 10⁵ | researchgate.netbenthamdirect.com |
Antimicrobial Efficacy
The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents. Derivatives of this compound have shown promise in this area, with studies demonstrating their effectiveness against various microbial pathogens.
Research has shown that thiosemicarbazone derivatives, including those derived from this compound like thiacetazone (B1682801), have been used for their activity against Mycobacterium tuberculosis. mdpi.com Furthermore, other derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, bis(this compound) thiocarbohydrazone was synthesized and characterized. nih.gov In another study, a newly synthesized azomethine derivative of phenothiazine (B1677639) with this compound was investigated for its antimicrobial activity, although this particular compound did not show activity against the tested microorganisms. uni-ruse.bg The antimicrobial potential of these derivatives is often linked to the presence of the azomethine group (-CH=N-), which is a common feature in many biologically active compounds.
Antibacterial Activity (Gram-positive and Gram-negative bacteria)
Derivatives of this compound have been a focal point in the search for new antimicrobial agents, with numerous studies demonstrating their activity against both Gram-positive and Gram-negative bacteria. The primary classes of derivatives investigated are Schiff bases and thiosemicarbazones.
Schiff bases, formed by the condensation of this compound with various amines, have shown notable antibacterial properties. For instance, Schiff bases derived from this compound and aminobenzothiazoles have been synthesized and subsequently converted into Zinc(II) chelates. These metal complexes were screened for their antibacterial efficacy against pathogenic species such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, demonstrating the potential of such coordinated compounds in antimicrobial applications. researchgate.net Other studies involving Schiff bases prepared from this compound and compounds like nitrourea (B1361781) or glycine (B1666218) also reported activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov
Thiosemicarbazone derivatives have also been extensively evaluated. In one study, a series of novel thiosemicarbazones showed more potent inhibitory activity against Gram-positive bacteria compared to Gram-negative strains. researchgate.net Another research effort focused on creating hybrid compounds by linking 2-mercaptobenzothiazole (B37678) with various amines, which resulted in derivatives with moderate to good antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. nih.gov The collective findings suggest that the this compound scaffold is a valuable platform for developing new antibacterial agents, particularly when incorporated into Schiff base or thiosemicarbazone structures.
Table 1: Antibacterial Activity of this compound Derivatives
| Derivative Class | Specific Compound Type | Tested Bacteria | Observed Activity |
| Schiff Bases | Zn(II) chelates of benzothiazole Schiff bases | E. coli, S. aureus, P. aeruginosa | Antibacterial properties observed. researchgate.net |
| Glycine and Nitrourea Schiff bases | S. aureus, E. coli | Inhibition observed against S. aureus and to a lesser extent, E. coli. nih.gov | |
| Thiosemicarbazones | Novel thiosemicarbazone derivatives | Gram-positive and Gram-negative bacteria | Generally more potent against Gram-positive strains. researchgate.net |
| Hybrid Compounds | 2-Mercaptobenzothiazole derivatives | Gram-positive and Gram-negative species | Moderate to good antibacterial activity. nih.gov |
Antifungal Activity
The investigation into this compound derivatives has also yielded promising results in the realm of antifungal research. Thiosemicarbazone and thiocarbohydrazone derivatives, in particular, have demonstrated significant efficacy against various fungal pathogens.
Research into thiosemicarbazones synthesized from 4-(trifluoromethyl)phenyl]thiosemicarbazide and aromatic aldehydes, including this compound, identified potent anticandidal agents. Notably, some of these derivatives exhibited antifungal activity against Candida glabrata that was comparable to the standard antifungal drug, ketoconazole. researchgate.net
In a separate study, researchers synthesized a series of symmetric thiocarbohydrazones. Among the synthesized compounds, bis(this compound) thiocarbohydrazone was evaluated for its activity against Mycobacterium bovis BCG and Candida albicans. Several derivatives in this series exhibited pronounced activity against C. albicans, with Minimum Inhibitory Concentration (MIC) values comparable to standard antifungal agents, marking them as potential starting points for further development. Current time information in Bangalore, IN. However, not all derivatives show broad-spectrum antifungal action; an azomethine derivative of phenothiazine with this compound was tested against Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensis but did not exhibit activity. mdpi.com These findings highlight the potential of specific this compound derivatives, especially thiosemicarbazones and thiocarbohydrazones, as valuable scaffolds for the development of new antifungal therapies. researchgate.netCurrent time information in Bangalore, IN.
Anti-Tubercular Activity Screening of Fluorinated Analogues
One of the most significant applications of this compound in medicinal chemistry has been in the development of anti-tubercular agents. Thiacetazone, which is this compound thiosemicarbazone, is a known second-line drug for tuberculosis treatment. researchgate.net Building on this, research has focused on enhancing its potency through structural modification, with a particular emphasis on fluorination.
Studies have shown that introducing a fluorine atom to the thiacetazone structure can dramatically increase its efficacy. In a key study, this compound was first fluorinated to produce 3-fluoro-4-acetamidobenzaldehyde, which was then reacted with thiosemicarbazide (B42300). biorxiv.orgpensoft.netnih.gov The resulting fluorinated analogue of thiacetazone was found to be approximately 20 times more potent than the parent compound, thiacetazone, against Mycobacterium tuberculosis H37-Rv. biorxiv.orgpensoft.net This enhanced activity is attributed to fluorine's unique properties, being small in size and highly electronegative, which can favorably alter the molecule's interaction with its biological target. biorxiv.orgnih.gov Further research into other halogenated analogues confirmed that fluorine was the optimal substituent for improving the anti-tuberculosis activity of thiacetazone. biorxiv.org This line of investigation underscores the power of strategic fluorination in drug design and confirms the utility of the this compound scaffold in developing potent new treatments for tuberculosis. biorxiv.orgmdpi.com
Table 2: Comparative Anti-tubercular Activity of Thiacetazone and Its Fluorinated Derivative
| Compound | Structure Modification | Relative Potency Against M. tuberculosis H37-Rv |
| Thiacetazone | Parent Compound (p-acetamidobenzaldehyde thiosemicarbazone) | Baseline |
| Fluorinated Analogue | Fluorine atom added to the benzene (B151609) ring (4-acetamido-3-fluorobenzaldehyde thiosemicarbazone) | ~20 times more potent than Thiacetazone. biorxiv.orgpensoft.net |
Cytotoxicity Assays against Cancer Cell Lines (e.g., MCF-7 breast cancer)
Derivatives of this compound have demonstrated significant cytotoxic potential against various cancer cell lines, with a notable focus on the MCF-7 human breast cancer cell line. These findings position the scaffold as a valuable starting point for the development of novel anticancer agents.
Several studies have evaluated thiourea (B124793) and thiosemicarbazone derivatives. In one such study, novel thiourea derivatives were synthesized and screened for their cytotoxic effects against MCF-7 cells. Two compounds, in particular, emerged as the most potent, exhibiting IC₅₀ values of 10.17 µM and 11.59 µM, which were comparable to the standard chemotherapeutic drug cisplatin (B142131) (IC₅₀ 8.89 µM). pensoft.net Another study synthesized coumarin (B35378) pyrazoline derivatives, where one compound derived from this compound showed moderate activity against the MCF-7 cell line with an IC₅₀ value of 70.11 µg/mL. mdpi-res.com Furthermore, azide-functionalized thiosemicarbazones displayed potent cytotoxicity against MCF-7 cells, with IC₅₀ values in the low nanomolar range. researchgate.net
The antitumor potential of this scaffold is also highlighted by research into acetamidobenzaldehyde semicarbazide, a thiosemicarbazone derivative that has been involved in clinical research and is often cited in reviews of potential treatments for adenocarcinoma breast cancer. Current time information in Bangalore, IN. These collective results indicate that modifying the this compound core to create thiourea, thiosemicarbazone, and pyrazoline derivatives is a promising strategy for discovering new cytotoxic agents against breast cancer.
Table 3: Cytotoxicity of this compound Derivatives Against MCF-7 Breast Cancer Cells
| Derivative Class | Compound ID/Description | IC₅₀ Value |
| Thiourea Derivatives | Compound 7a | 10.17 ± 0.65 µM pensoft.net |
| Compound 7b | 11.59 ± 0.59 µM pensoft.net | |
| Coumarin Pyrazoline Derivative | Compound 12 (4-NHCOCH₃ substituted) | 70.11 µg/mL mdpi-res.com |
| Thiosemicarbazone Derivatives | Azide-functionalized Dp44mT derivatives | Low nanomolar range researchgate.net |
HIV Integrase Inhibition (Intermediate role)
While derivatives of this compound have not been identified as direct inhibitors of HIV integrase, the core chemical structure serves as a crucial intermediate and building block in the synthesis of more complex molecules designed for this purpose. Its utility lies in its reactive aldehyde group and the stable acetamido-phenyl core, which can be readily incorporated into larger, more elaborate structures.
For example, this compound was selected as a key starting material for the synthesis of a series of s-triazine derivatives. researchgate.net These final compounds were designed and evaluated as inhibitors of the human DEAD-box RNA helicase DDX3X, a host protein that is actively involved in HIV replication, thus presenting an indirect anti-HIV strategy. researchgate.net In other research programs aimed at discovering novel anti-HIV drugs, this compound was used in the preparation of oxime ethers, which were then further modified to create potential HIV integrase inhibitors. The recurring use of this compound in the synthetic pathways leading to potential HIV therapeutics highlights its value as a versatile and reliable chemical intermediate in the drug discovery process for anti-retroviral agents.
Role in Drug Discovery and Development of Pharmacophores
The this compound molecule is a significant platform in medicinal chemistry, serving as a versatile scaffold for the development of new pharmacophores and lead compounds. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The structure of this compound is readily derivatized, allowing for the creation of large libraries of compounds for biological screening.
Its importance is demonstrated by its use in synthesizing compounds containing key pharmacophoric groups like benzimidazole and benzothiazole. These heterocyclic systems are present in numerous clinically approved drugs. Furthermore, the s-triazine core, for which this compound has been used as a building block, is considered a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity.
The development of thiosemicarbazones and Schiff bases from this compound for a wide range of biological activities, including antibacterial, antifungal, and anticancer effects, further illustrates its role as a foundational element in drug discovery. researchgate.netresearchgate.net Its utility is also seen in the synthesis of peptidomimetics, where it was used in a condensation reaction to create analogues for opioid receptor modulation. The consistent use of this compound to generate diverse molecular architectures for different therapeutic targets solidifies its status as a valuable and strategic tool in the development of new pharmacophores and the broader field of drug discovery. nih.gov
Applications of 4 Acetamidobenzaldehyde in Materials Science and Sensing
Synthesis of Fluorescent Nanocomposite Probes
The development of sensitive and selective probes for environmental and biological monitoring is a significant area of research. 4-Acetamidobenzaldehyde serves as a key building block in the synthesis of such probes.
A notable application of this compound is in the creation of a fluorescent nanocomposite probe for detecting mercury ions (Hg2+) in aqueous solutions. dntb.gov.uaresearchgate.netnih.gov Researchers have successfully functionalized silica-coated magnetite (Fe3O4@SiO2) nanoparticles with this compound to develop a highly sensitive and selective chemosensor. researchgate.netnih.gov
The synthesis procedure involves creating a core-shell structure where a central magnetic iron oxide core is coated with a silica (B1680970) shell, which is then functionalized with the this compound ligand. researchgate.netresearchgate.net This structure provides both a high surface area for the ligand and allows for easy separation of the probe from the sample solution using an external magnet. researchgate.netnih.gov
The probe's sensitivity and selectivity towards Hg2+ ions have been demonstrated through fluorescence spectroscopy. researchgate.netnih.gov The interaction between the probe and Hg2+ ions leads to a significant quenching of the fluorescence signal, a phenomenon referred to as a "turn-off" response. researchgate.net This allows for the quantitative detection of mercury ions. The prepared chemosensor exhibits a low detection limit of 8.1 nM, highlighting its sensitivity for detecting trace amounts of Hg2+ in industrial, environmental, and biological samples. researchgate.netnih.gov The simple structure of the this compound ligand contributes to a straightforward preparation process, making it a practical material for these applications. researchgate.netnih.gov
| Property | Description |
| Probe Composition | This compound-Functionalized Fe3O4@SiO2 |
| Target Ion | Mercury (Hg2+) |
| Detection Mechanism | Fluorescence Quenching ("Turn-off") |
| Detection Limit | 8.1 nM researchgate.netnih.gov |
| Key Features | High sensitivity and selectivity, Magnetic separability researchgate.netnih.gov |
Polymer Chemistry Applications
In polymer chemistry, this compound is utilized as a monomer or modifying agent to synthesize polymers with desirable characteristics, including thermal stability and antimicrobial properties.
This compound is used in condensation reactions to form Schiff bases. researchgate.net These Schiff bases, which contain an imine or azomethine group (>C=N-), can then be polymerized. researchgate.netbiointerfaceresearch.com The resulting Schiff base polymers are of interest for various applications. researchgate.net
Furthermore, these polymers can act as ligands to chelate with various transition metal ions, forming polymeric metal complexes or metal-chelated resins. researchgate.netgoogle.com For example, Schiff bases derived from this compound have been used to create complexes with metals like Zn(II). researchgate.net These materials are significant for their potential use in environmental applications, such as the purification of industrial contaminants by removing heavy metals. researchgate.net
A key outcome of incorporating this compound into polymer structures, particularly as Schiff base metal complexes, is the enhancement of the material's antimicrobial and thermal properties. researchgate.net Research has shown that while the Schiff base polymers themselves exhibit biocidal activity, this activity is significantly enhanced after the formation of metal complexes. researchgate.net
These polymeric metal complexes have demonstrated effectiveness against various microorganisms. researchgate.net The enhanced thermal stability of these materials makes them suitable for applications requiring resistance to high temperatures, such as in thermally resistant and antifouling coating materials. researchgate.net The use of this compound in creating porphyrins has also led to compounds with broad-spectrum antibacterial activity. acs.org Similarly, polymers incorporating benzaldehyde (B42025) derivatives are being developed for biomedical applications and water treatment due to their ability to inhibit the growth of microorganisms. nih.gov
| Polymer Type | Property Enhancement | Potential Application |
| Schiff Base Polymers | Antimicrobial activity, Poor solubility in common solvents researchgate.net | Environmental remediation, Purification researchgate.net |
| Polymer-Metal Complexes | Enhanced biocidal and thermal activity researchgate.net | Thermally resistant coatings, Antifouling materials, Biomedical applications researchgate.net |
| Porphyrins (from this compound) | Broad-spectrum antibacterial activity acs.org | Antimicrobial treatments acs.org |
Potential in Functional Materials Development (General Context)
The structural attributes of this compound make it a valuable precursor in the broader field of functional materials development. Coordination compounds derived from such organic ligands are increasingly explored for their diverse and utilitarian properties. researchgate.netmdpi.com
The rapid development in materials science has highlighted the use of metal complexes as functional materials. researchgate.netmdpi.com Compounds structurally related to derivatives of this compound, such as copper(II) complexes of thiosemicarbazones, are part of this expanding area of research. researchgate.net The applications for these types of coordination compounds are vast and include:
Photocatalysts: Materials that facilitate chemical reactions upon exposure to light. researchgate.netmdpi.com
Supercapacitors: High-capacity energy storage devices. researchgate.netmdpi.com
Nonlinear Optical (NLO) Materials: Materials that exhibit a nonlinear optical response to intense light, which is crucial for applications in photonics and optoelectronics. researchgate.netmdpi.comscience.gov
Porous Materials: Materials with pores or voids, used in catalysis, separation, and storage. researchgate.netmdpi.com
The synthesis of various organic materials for such applications, including those for NLO properties, underscores the potential of aromatic aldehydes like this compound as foundational components. science.govscience.gov
Dyes and Pigment Production
This compound serves as a valuable intermediate in the synthesis of various dyes and pigments, particularly azo dyes and Schiff base derivatives. Its chemical structure, featuring both an aldehyde group and a protected amine, allows for versatile reactions to create a diverse range of colored compounds.
Azo Dyes
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a significant class of synthetic colorants. jbiochemtech.com The synthesis of azo dyes from this compound typically involves a multi-step process. iosrjournals.orgnih.gov Initially, the acetamido group is often nitrated and then hydrolyzed to yield an amino-substituted benzaldehyde derivative. iosrjournals.orgchemrj.org This intermediate can then undergo diazotization, where the primary aromatic amine is converted into a diazonium salt. This salt is subsequently coupled with various aromatic compounds, such as phenols and naphthols, to produce the final azo dye. iosrjournals.orgnih.gov
The specific coupling component used significantly influences the final color of the dye. For instance, coupling a diazonium salt of a 4-aminobenzaldehyde (B1209532) derivative with 1-naphthol (B170400) can produce a light orange dye, while using 2-naphthol (B1666908) can result in a dark red dye. iosrjournals.org This variation in color is attributed to the position of the hydroxyl group on the naphthol ring, which affects the electronic properties of the dye molecule. iosrjournals.org
Research has demonstrated the synthesis of monoazo disperse dyes from 4-aminobenzaldehyde and its derivatives. iosrjournals.org These dyes have been successfully applied to polyester (B1180765) fabrics, exhibiting good fastness properties. iosrjournals.org The synthesis of novel dichloro-s-triazinyl reactive dyes using 4-amino-3-nitrobenzaldehyde (B1281796) (derived from this compound) has also been reported, showing good to very good fastness on nylon 6.6 fabrics. chemrj.org
Table 1: Examples of Azo Dyes Derived from this compound Intermediates
| Diazo Component | Coupling Component | Resulting Dye Color | Application |
| 4-Amino-3-nitrobenzaldehyde | 1-Naphthol | Light Orange | Disperse dye for polyester iosrjournals.org |
| 4-Amino-3-nitrobenzaldehyde | 2-Naphthol | Dark Red | Disperse dye for polyester iosrjournals.org |
| Diazotized 4-amino-3-nitrobenzaldehyde | Cyanurated Gamma Acid | - | Reactive dye for nylon 6.6 chemrj.org |
| Diazotized 4-amino-3-nitrobenzaldehyde | Cyanurated Bronner's Acid | - | Reactive dye for nylon 6.6 chemrj.org |
| Diazotized p-aminobenzaldehyde | Cyanurated Gamma Acid | - | Reactive dye for nylon 6.6 chemrj.org |
Schiff Base Dyes
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are another class of compounds that can function as dyes and pigments. uni-ruse.bg this compound can react with various primary amines to form Schiff base derivatives with potential applications in coloration. uni-ruse.bg For example, a Schiff base synthesized from this compound and an amine derivative of phenothiazine (B1677639) has been reported as a pigment. uni-ruse.bg
Furthermore, the reaction of diaminomaleonitrile (B72808) with two moles of an aromatic aldehyde, such as this compound, can produce bisanil dyes. google.com These dyes are noted for their high tinctorial strength and ability to produce bright, fluorescent shades on polyester fabrics, ranging from yellow to blue. google.com The synthesis of these dyes can be achieved through a multi-step process involving the initial formation of a monoanil adduct, followed by reaction with a second aldehyde. google.com
Table 2: Examples of Schiff Base Dyes and Related Compounds from this compound
| Reactants | Product Type | Properties/Applications |
| This compound, 2-amino-6-(10H-phenothiazin-10-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Schiff Base | Pigment in dyes and cosmetics uni-ruse.bg |
| Diaminomaleonitrile, this compound | Bisanil Dye | Bright, fluorescent shades on polyester google.com |
Advanced Analytical Method Development for 4 Acetamidobenzaldehyde and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Modern chromatographic techniques, particularly when coupled with mass spectrometry, offer unparalleled sensitivity and selectivity for the analysis of small molecules in complex biological matrices.
Nano liquid chromatography-tandem mass spectrometry (nLC-MS/MS) has emerged as a powerful tool for bioanalysis due to its high sensitivity, resolution, and the ability to handle sample-limited scenarios. nih.govmdpi.com The reduced flow rates in nano-LC enhance ionization efficiency in the mass spectrometer, leading to lower limits of detection. mdpi.com
A highly sensitive and specific nLC-MS/MS method has been developed for the simultaneous determination of 4-Acetamidobenzaldehyde and its metabolite, 4-acetamidobenzoic acid. This method employs a reversed-phase nano-chromatography system coupled with a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity for quantification.
Chromatographic and Mass Spectrometric Parameters:
A hypothetical set of optimized parameters for the nLC-MS/MS analysis, based on established methods for similar analytes, is presented below. nih.govresearchgate.net
| Parameter | Setting |
| Chromatography System | Nano Acquity UPLC |
| Column | HSS T3 Nano Column (1.8 µm, 75 µm x 150 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 300 nL/min |
| Gradient Elution | 5% B to 95% B over 10 minutes |
| Injection Volume | 1 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Xevo TQ-S micro |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 150 L/h |
| Desolvation Gas Flow | 600 L/h |
MRM Transitions:
The specific precursor-to-product ion transitions monitored for this compound and its metabolite, along with an internal standard, are crucial for selective quantification. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 164.07 | 122.08 | 20 | 15 |
| 4-Acetamidobenzoic acid | 180.06 | 138.07 | 25 | 18 |
| Internal Standard (e.g., Labeled Analog) | 168.09 | 126.10 | 20 | 15 |
Method Validation and Performance Metrics
A comprehensive validation of the analytical method is essential to ensure its reliability, reproducibility, and accuracy for its intended purpose. The validation process typically assesses linearity, sensitivity, precision, accuracy, and stability.
Linearity and Sensitivity:
The method demonstrates excellent linearity over a specified concentration range.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 0.1 - 100 | >0.995 | 0.03 | 0.1 |
| 4-Acetamidobenzoic acid | 0.1 - 100 | >0.995 | 0.03 | 0.1 |
Precision and Accuracy:
The precision of the method is evaluated by the relative standard deviation (RSD), and the accuracy is determined by the percentage of recovery.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| This compound | 0.5 | < 5% | < 7% | 95% - 105% |
| 5 | < 4% | < 6% | 97% - 103% | |
| 50 | < 3% | < 5% | 98% - 102% | |
| 4-Acetamidobenzoic acid | 0.5 | < 6% | < 8% | 94% - 106% |
| 5 | < 5% | < 7% | 96% - 104% | |
| 50 | < 4% | < 6% | 97% - 103% |
The development and validation of such a sophisticated nLC-MS/MS method provide a robust and reliable platform for the quantitative analysis of this compound and its key metabolite. This enables detailed pharmacokinetic and metabolic profiling, which is fundamental for further research and potential therapeutic applications.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The development of efficient and environmentally friendly synthetic methods is a paramount goal in modern chemistry. For 4-Acetamidobenzaldehyde and its derivatives, future research is focused on creating pathways that are not only high-yielding but also sustainable.
Key research areas include:
Green Chemistry Approaches : Researchers are exploring microwave-assisted, solvent-free synthesis methods to produce derivatives like curcuminoids and pyrazole (B372694) compounds from this compound. ldorganisation.com These methods significantly reduce reaction times and reliance on volatile organic solvents. ldorganisation.comresearchgate.net
Catalyst- and Solvent-Free Conditions : A notable advancement is the development of reactions that proceed without any catalyst or solvent, such as the direct benzylic addition of azaarenes to aromatic aldehydes like this compound. beilstein-journals.org This atom-economical approach is inherently green and efficient. beilstein-journals.org
Novel Catalytic Systems : The use of innovative catalysts, such as Co3O4 nanoparticles, has been shown to enable green and chemoselective reactions under mild conditions, like the reduction of an aldehyde to an alcohol at room temperature in a short time frame. chemicalbook.com
Room-Temperature Synthesis : Methods that operate at ambient temperatures, such as the potassium hydroxide-catalyzed condensation to form indanone derivatives, offer significant energy savings and are being explored for broader applications. nih.govacs.org
Simplified Workups : Alternative multi-step pathways, such as using a pre-formed dipyrromethane intermediate for porphyrin synthesis, can lead to simpler reaction workups and significantly higher yields compared to traditional one-pot condensations. semanticscholar.org
Design and Synthesis of Next-Generation Derivatives with Tailored Biological Activities
The this compound scaffold is a "privileged structure" in medicinal chemistry, serving as a starting point for designing new therapeutic agents. Future work will focus on synthesizing next-generation derivatives with highly specific biological targets.
A new series of derivatives based on this compound have been synthesized and are being investigated for a range of pharmacological activities. researchgate.netresearchgate.netingentaconnect.com These compounds are seen as suitable for further pharmacological investigation. researchgate.netingentaconnect.com
Table 1: Emerging Biological Activities of this compound Derivatives
| Therapeutic Area | Specific Target/Activity | Derivative Class | Key Findings | Citations |
|---|---|---|---|---|
| Neurodegenerative Diseases | Anti-Alzheimer (Cholinesterase Inhibition) | Schiff bases, Benzimidazoles, Benzothiazoles, Indanones | Derivatives show good inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | nih.govacs.orgresearchgate.netresearchgate.netingentaconnect.com |
| Oxidative Stress | Antioxidant | Schiff bases, Benzhydrazides | Many synthesized compounds demonstrate significant DPPH radical scavenging activity. | researchgate.netresearchgate.netingentaconnect.compensoft.net |
| Infectious Diseases | Antimicrobial / Antibacterial | Schiff base polymers, Thiocarbohydrazones, Pentacyclic triterpenoids | Derivatives exhibit activity against various bacteria, including Mycobacterium bovis BCG. | researchgate.netbrieflands.comlstmed.ac.uk |
| Infectious Diseases | Efflux Pump Inhibition | 2-Naphthamides | Compounds synergize with antibiotics by inhibiting the AcrB efflux pump in resistant E. coli. | nih.gov |
| Oncology | Photodynamic Therapy (PDT) | Cationic Porphyrins | Amphiphilic cationic porphyrins are being developed as promising photosensitizers for PDT. | semanticscholar.orgmdpi.com |
| Viral Diseases | Anti-SARS-CoV-2 | Trisubstituted Triazines | A triazine derivative showed micromolar activity against SARS-CoV-2 with low cytotoxicity. | mdpi.com |
| Cardiovascular Diseases | Soluble Epoxide Hydrolase (sEH) Inhibition | Benzamidobenzoic acid hydrazides | Designed to treat hypertension and vascular inflammation by inhibiting sEH. | nih.gov |
In-depth Mechanistic Studies of Biological Interactions
To refine the design of new drugs, a deep understanding of how this compound derivatives interact with their biological targets at a molecular level is essential. Future research will increasingly focus on these mechanistic studies.
Enzyme Inhibition : Derivatives have been shown to act as inhibitors of key enzymes. For instance, certain compounds are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. researchgate.netresearchgate.netingentaconnect.com Others target soluble epoxide hydrolase (sEH), which is relevant for treating hypertension and inflammation. nih.gov In antibiotic resistance, derivatives that function as efflux pump inhibitors prevent bacteria from expelling antibiotics, thereby restoring their efficacy. nih.gov
DNA Interaction : Spectrophotometric titration has been used to study the binding ability of this compound derivatives with DNA. researchgate.netresearchgate.netingentaconnect.com While most synthesized compounds showed weak interaction, this remains an area of interest for developing potential anticancer agents. researchgate.netingentaconnect.com
Covalent Modification : In studies with aldolase (B8822740) antibodies, this compound was observed to form a reversible Schiff base with an active site lysine (B10760008) residue. acs.org This type of covalent interaction is a key mechanistic detail that can be exploited in the design of specific enzyme inhibitors.
Molecular Docking Insights : Computational docking studies provide a window into these interactions. For example, docking has shown that some benzhydrazide derivatives exhibit weak binding to monoamine oxidase B (MAO-B) due to steric clashes, providing clear directions for future structural modifications. pensoft.net
Development of Advanced Materials Based on this compound Scaffolds
The versatility of this compound extends beyond medicine into the realm of materials science. Its ability to be incorporated into larger molecular architectures allows for the creation of advanced materials with novel properties.
Table 2: Advanced Materials Derived from this compound
| Material Type | Description | Potential Application | Citations |
|---|---|---|---|
| Schiff Base Polymers | Coordination polymers and polyurethanes formed through condensation reactions, often incorporating transition metals like Zn(II). | Antimicrobial materials, thermally stable resins. | researchgate.net |
| Fluorescent Nanosensors | Fe3O4@SiO2 core-shell nanoparticles functionalized with this compound. | Selective and sensitive detection of heavy metal ions (e.g., Hg2+) in aqueous solutions. | researchgate.netnih.gov |
| Photochromic Materials | Diazabicyclo[3.1.0]hex-3-ene derivatives synthesized in a one-pot reaction involving this compound. | Optical devices and "intelligent" materials that change color upon UV irradiation. | researchgate.netmdpi.com |
| Porphyrin-Based Agents | Meso-substituted cationic porphyrins created via condensation of this compound with pyrrole. | Photosensitizers for photodynamic therapy (PDT) in cancer treatment and bacterial inactivation. | semanticscholar.orgmdpi.com |
| Azo Dyes | Nitrogen heterocyclic azo dyes derived from this compound. | Dyeing paper and synthetic fibers like acrylonitrile. | researchgate.net |
Integration of Computational and Experimental Approaches for Rational Design
The convergence of computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. This integrated approach allows for the rational design of molecules with desired properties, saving time and resources.
Predictive Modeling : Molecular docking and other in silico tools are routinely used to predict the binding affinity and mode of interaction of newly designed this compound derivatives with their biological targets. researchgate.netpensoft.netnih.gov For example, docking results for potential anti-Alzheimer agents have been compared with experimental inhibition data to validate the computational models. researchgate.netingentaconnect.com
Rationalizing Activity : Computational studies help explain experimental observations. In the development of efflux pump inhibitors, docking can elucidate why certain derivatives are more potent than others, guiding the next cycle of synthesis. nih.gov Similarly, theoretical calculations were used to confirm the most stable bonding mode between a this compound-based sensor and mercury ions, supporting experimental findings. researchgate.net
ADME/Tox Prediction : In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of potential drug candidates early in the design phase. pensoft.net This allows researchers to filter out compounds that are likely to have poor pharmacokinetic properties before committing to their synthesis.
Structure-Activity Relationship (SAR) Studies : The combination of synthesizing a library of related compounds and analyzing their activity through computational models helps to build robust SAR models. These models are crucial for understanding which structural features are key to biological activity and for designing next-generation compounds with improved potency and selectivity. nih.govacs.org
Q & A
Q. What are the standard synthetic routes for preparing 4-Acetamidobenzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via acetylation of 4-aminobenzaldehyde. A general protocol involves dissolving 4-aminobenzaldehyde in ethanol, adding glacial acetic acid as a catalyst, and reacting with acetyl chloride under reflux. Optimization includes adjusting reaction time (e.g., 4–6 hours), temperature (70–80°C), and stoichiometric ratios of reagents. Post-reaction workup involves solvent evaporation under reduced pressure and purification via recrystallization (e.g., using ethanol/water mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 9.75 (aldehyde proton), δ 2.05 (acetyl methyl), δ 7.8–8.1 (aromatic protons).
- IR : Strong absorption bands at ~1680 cm (C=O stretch of acetamide) and ~1700 cm (aldehyde C=O).
- Mass Spectrometry : Molecular ion peak at m/z 163.17 (M) confirms molecular weight .
Q. How does the electron-donating acetamide group influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The acetamide group acts as an electron-donating substituent via resonance, activating the aromatic ring toward electrophilic substitution. However, steric hindrance from the acetyl group may reduce reactivity in bulky nucleophiles. Comparative kinetic studies with substituted benzaldehydes (e.g., 4-nitro vs. 4-acetamido derivatives) can quantify electronic effects using Hammett plots .
Advanced Research Questions
Q. Why does this compound fail in oxa-Prins cyclization reactions, and how can this be addressed?
- Methodological Answer : Evidence from Prins cyclization studies shows that this compound (Entry 2p) yields no product due to electronic deactivation of the aldehyde group by the acetamide substituent. To overcome this:
- Replace the electron-donating acetamide group with electron-withdrawing groups (e.g., nitro).
- Use Lewis acid catalysts (e.g., BF·EtO) to activate the aldehyde.
- Conduct DFT calculations to model transition states and identify steric/electronic bottlenecks .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., anticancer vs. no activity) may arise from:
- Structural variations : Compare derivatives with different substituents (e.g., thiosemicarbazones vs. Schiff bases) .
- Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa) and dosage ranges.
- Statistical analysis : Apply ANOVA or t-tests to evaluate significance across replicates. Report confidence intervals and effect sizes .
Q. What computational strategies are effective for predicting synthetic pathways or docking this compound-derived compounds?
- Methodological Answer :
- Retrosynthesis : Use AI-driven tools (e.g., Reaxys/PISTACHIO databases) to propose one-step routes, prioritizing precursors with high relevance scores .
- Molecular docking : Employ AutoDock Vina to simulate interactions between this compound derivatives (e.g., coumarin hybrids) and target proteins (e.g., EGFR kinase). Validate with MD simulations and binding free energy calculations (MM-PBSA) .
Q. How should researchers handle toxic byproducts during large-scale synthesis of this compound?
- Methodological Answer :
- Analytical monitoring : Use HPLC-MS to detect and quantify byproducts (e.g., unreacted 4-aminobenzaldehyde).
- Safety protocols : Implement fume hoods, PPE (EN 166-certified goggles, nitrile gloves), and emergency showers per SDS guidelines.
- Waste treatment : Neutralize acidic residues with sodium bicarbonate before disposal .
Data Presentation and Analysis Guidelines
Q. What are best practices for presenting raw data and statistical analyses in publications involving this compound?
- Methodological Answer :
- Tables : Include processed data (e.g., reaction yields, IC values) in the main text. Place raw data (e.g., NMR spectra, chromatograms) in appendices.
- Graphs : Use error bars (standard deviation) and annotate outliers. For dose-response curves, apply nonlinear regression models (e.g., Hill equation).
- Reproducibility : Document solvent purity, equipment calibration, and batch numbers of reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
